LGD-6972
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-[[4-[(2R)-2-[4-(4-tert-butylphenyl)phenyl]-3-oxo-3-[4-(2,4,6-trimethylphenyl)anilino]propyl]benzoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H46N2O5S/c1-28-25-29(2)40(30(3)26-28)35-17-21-38(22-18-35)45-42(47)39(27-31-7-9-36(10-8-31)41(46)44-23-24-51(48,49)50)34-13-11-32(12-14-34)33-15-19-37(20-16-33)43(4,5)6/h7-22,25-26,39H,23-24,27H2,1-6H3,(H,44,46)(H,45,47)(H,48,49,50)/t39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJMCBYPVCGZFB-LDLOPFEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)NC(=O)C(CC3=CC=C(C=C3)C(=O)NCCS(=O)(=O)O)C4=CC=C(C=C4)C5=CC=C(C=C5)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)NC(=O)[C@H](CC3=CC=C(C=C3)C(=O)NCCS(=O)(=O)O)C4=CC=C(C=C4)C5=CC=C(C=C5)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H46N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207989-09-0 | |
| Record name | LGD-6972 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207989090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LGD-6972 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14779 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LGD-6972 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IJ842I0Z2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
LGD-6972: A Deep Dive into its Mechanism of Action as a Glucagon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LGD-6972 (also known as RVT-1502) is a potent and selective, orally bioavailable small molecule antagonist of the glucagon receptor (GCGR).[1][2] Inappropriately elevated glucagon levels are a key contributor to hyperglycemia in type 2 diabetes mellitus (T2DM) by stimulating excessive hepatic glucose production.[3][4] this compound competitively binds to the GCGR, effectively blocking glucagon-mediated signaling and thereby reducing plasma glucose levels.[1][5] Clinical studies have demonstrated its efficacy in improving glycemic control in patients with T2DM.[3][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the GCGR, the downstream signaling consequences, and a summary of its pharmacological effects observed in clinical trials. Furthermore, this guide outlines detailed experimental protocols for key in vitro and in vivo assays relevant to the characterization of glucagon receptor antagonists.
Core Mechanism of Action: Competitive Antagonism of the Glucagon Receptor
This compound exerts its therapeutic effect by directly competing with endogenous glucagon for binding to the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR) primarily expressed in the liver.[5][7] By occupying the receptor's binding site, this compound prevents the conformational changes necessary for receptor activation and subsequent intracellular signaling.
Molecular Interaction and Biased Signaling
This compound is structurally distinct from other small molecule glucagon receptor antagonists, featuring a sulfonic acid tail instead of a carboxylic acid tail.[4][8] This structural difference is believed to contribute to a "biased signaling" profile. While this compound is a full antagonist of glucagon-stimulated cAMP accumulation, it demonstrates reduced antagonism of β-arrestin recruitment and receptor internalization compared to other glucagon receptor antagonists.[8] This biased antagonism may contribute to its favorable safety profile observed in clinical trials.[8]
Signaling Pathways
The binding of glucagon to its receptor typically initiates a signaling cascade that results in increased blood glucose. This compound blocks this cascade at its inception.
Quantitative Data from Clinical Trials
Clinical studies have provided quantitative evidence of this compound's efficacy in patients with T2DM.
Table 1: Phase 2 Clinical Trial Efficacy Data (12 Weeks)[3][6]
| Parameter | Placebo | 5 mg this compound | 10 mg this compound | 15 mg this compound |
| Change in HbA1c (%) | -0.15 | -0.90 | -0.92 | -1.20 |
| Change in Fasting Plasma Glucose (mg/dL) | - | -30.1 | - | -39.3 |
Table 2: Pharmacodynamic Effects in T2DM Subjects (14 Days)[9]
| Parameter | Effect |
| Maximum decrease in fasting plasma glucose | 56.8 mg/dL |
| Fasting plasma glucagon | Dose-dependent increase |
| Post-oral glucose load glucagon | Decreased |
| Post-oral glucose load insulin | Increased |
Experimental Protocols
The following are representative protocols for key experiments used to characterize glucagon receptor antagonists like this compound.
In Vitro Assays
This assay quantifies the ability of an antagonist to inhibit glucagon-stimulated cAMP production in cells expressing the GCGR.
-
Cell Line: HEK293 or CHO cells stably expressing the human glucagon receptor.
-
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash cells with a suitable buffer (e.g., PBS).
-
Pre-incubate cells with varying concentrations of this compound or vehicle for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of glucagon (e.g., EC80) for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data are typically normalized to the response of glucagon alone and plotted as a concentration-response curve to determine the IC50 of the antagonist.
-
This assay measures the antagonist's effect on glucagon-induced recruitment of β-arrestin to the GCGR.
-
Assay Principle: Commonly utilizes enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).
-
Representative Protocol (EFC-based):
-
Use a cell line co-expressing the GCGR fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment.
-
Plate cells in a 96- or 384-well plate.
-
Add serial dilutions of this compound or vehicle control.
-
Add a fixed concentration of glucagon to all wells except the negative control.
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Add the enzyme substrate and measure the luminescent or fluorescent signal.
-
Calculate the percent inhibition of the glucagon-induced signal to determine the antagonist's potency.
-
In Vivo Studies
This test evaluates the effect of the antagonist on glucose disposal after an oral glucose challenge.
-
Animal Model: db/db mice or high-fat diet-induced obese mice.
-
Protocol:
-
Acclimatize animals and fast them overnight (approximately 16 hours).
-
Administer this compound or vehicle orally (p.o.) at a specified time before the glucose challenge.
-
Measure baseline blood glucose from the tail vein (t=0).
-
Administer a glucose solution orally (e.g., 2 g/kg).
-
Measure blood glucose at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.
-
Safety and Tolerability
In clinical trials, this compound was generally well-tolerated.[3][9] Unlike some other glucagon receptor antagonists, it was not associated with dose-dependent or clinically meaningful changes in lipids, blood pressure, or body weight.[3][6] Mild, reversible increases in aminotransferase levels (ALT and AST) were observed, but these were not dose-related or associated with other signs of liver dysfunction.[3] Importantly, no severe hypoglycemia was reported.[3][9]
Conclusion
This compound is a potent and selective glucagon receptor antagonist with a distinct biased signaling profile. By competitively inhibiting the action of glucagon at its receptor in the liver, this compound effectively reduces hepatic glucose production, leading to significant improvements in glycemic control in individuals with type 2 diabetes. Its efficacy, coupled with a favorable safety profile in clinical studies, underscores the therapeutic potential of this mechanism of action for the management of T2DM. Further long-term studies are warranted to fully establish its position in the therapeutic landscape.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Recent Progress in the Use of Glucagon and Glucagon Receptor Antago-nists in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Efficacy and Safety of the Glucagon Receptor Antagonist RVT-1502 in Type 2 Diabetes Uncontrolled on Metformin Monotherapy: A 12-Week Dose-Ranging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. diabetesjournals.org [diabetesjournals.org]
The Discovery and Synthesis of LGD-6972: A Novel Glucagon Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LGD-6972 (also known as RVT-1502) is a potent and selective, orally bioavailable small molecule antagonist of the glucagon receptor (GCGR). Developed by Ligand Pharmaceuticals, it represents a promising therapeutic approach for the management of type 2 diabetes mellitus (T2DM) by targeting the hyperactivity of the glucagon signaling pathway, a key contributor to hyperglycemia. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical/clinical evaluation of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of key biological and chemical processes.
Introduction: The Rationale for Glucagon Receptor Antagonism
In individuals with T2DM, elevated glucagon levels contribute significantly to hyperglycemia by stimulating excessive hepatic glucose production.[1] Glucagon, a peptide hormone secreted by pancreatic α-cells, binds to its receptor (GCGR) on hepatocytes, initiating a signaling cascade that promotes glycogenolysis and gluconeogenesis. By antagonizing this receptor, this compound effectively blunts the effects of excess glucagon, leading to a reduction in hepatic glucose output and a consequent lowering of blood glucose levels.[2] This non-insulin-dependent mechanism of action makes GCGR antagonists an attractive therapeutic option, both as a monotherapy and in combination with other anti-diabetic agents.
Discovery and In Vitro Characterization
This compound was identified as a highly potent and selective antagonist of the human glucagon receptor. Its discovery was part of a broader effort to develop small molecule inhibitors of this G-protein coupled receptor.
Quantitative In Vitro Activity
The in vitro potency of this compound was determined through a series of binding and functional assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Assay System | Reference |
| Glucagon Receptor Binding (IC50) | 6.6 nM | CHO cells expressing hGCGR | [3] |
| cAMP Inhibition (IC50) | 15.7 nM | CHO cells expressing hGCGR | [3] |
| Selectivity vs. GIPR (IC50) | 1020 nM | - | [3] |
| Selectivity vs. GLP-1R (IC50) | >10000 nM | - | [3] |
Experimental Protocols: In Vitro Assays
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the glucagon receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (hGCGR) are cultured to ~80% confluency.
-
Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, membrane preparations are incubated with a fixed concentration of radiolabeled glucagon (e.g., 125I-glucagon) and varying concentrations of the test compound (this compound).
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
This assay measures the ability of a compound to inhibit glucagon-stimulated cyclic adenosine monophosphate (cAMP) production.
-
Cell Plating: CHO-hGCGR cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of the antagonist (this compound). The cells are pre-incubated for a short period (e.g., 15-30 minutes).
-
Glucagon Stimulation: A fixed concentration of glucagon (typically at its EC80) is added to the wells to stimulate cAMP production.
-
Lysis and Detection: After a defined stimulation period (e.g., 30 minutes), the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the glucagon-stimulated cAMP production (IC50) is determined.
Synthesis of this compound
This compound belongs to the class of pyrazole-based glucagon receptor antagonists. While the specific, proprietary synthesis route has not been publicly disclosed in full detail, a representative synthetic scheme can be constructed based on the known chemical structure and published methodologies for similar compounds.[3][4]
Representative Synthetic Scheme
The synthesis of this compound likely involves a multi-step process culminating in the formation of the core pyrazole structure and subsequent functionalization. A plausible, though not definitively confirmed, synthetic approach is outlined below.
Caption: A generalized synthetic workflow for pyrazole-based compounds.
Experimental Protocol: General Synthetic Steps (Representative)
The following represents a generalized protocol for the key steps in the synthesis of a pyrazole-based GCGR antagonist.
-
Pyrazole Ring Formation: A substituted hydrazine is reacted with a 1,3-diketone in a suitable solvent (e.g., ethanol, acetic acid) under heating to form the pyrazole core via a cyclocondensation reaction.
-
N-Alkylation: The pyrazole nitrogen is alkylated with a suitable electrophile, often a halide-containing intermediate, in the presence of a base (e.g., potassium carbonate, cesium carbonate) in a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Amide Coupling: The carboxylic acid moiety is activated (e.g., using HATU, HOBt) and then coupled with the desired amine in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent.
-
Purification: The final product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.
Preclinical In Vivo Evaluation
The efficacy of this compound was evaluated in various animal models of diabetes.
Quantitative In Vivo Data
| Parameter | Value | Animal Model | Reference |
| Reduction in Fasting Plasma Glucose | Significant | Streptozotocin-induced diabetic mice | [2] |
| Inhibition of Glucagon-Induced Hyperglycemia | Significant | Rats and monkeys | [2] |
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Mouse Model (Representative)
This model is commonly used to induce a state of insulin deficiency and hyperglycemia, mimicking aspects of type 1 diabetes.
-
Animal Acclimatization: Male C57BL/6 mice are acclimatized for at least one week before the study.
-
Induction of Diabetes: A freshly prepared solution of streptozotocin (STZ) in citrate buffer (pH 4.5) is administered to the mice via intraperitoneal injection. A multiple low-dose regimen (e.g., 50 mg/kg for 5 consecutive days) is often used to induce a more gradual and consistent diabetic state.[5][6]
-
Monitoring of Blood Glucose: Blood glucose levels are monitored regularly from the tail vein. Mice with fasting blood glucose levels consistently above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic and are selected for the study.[7]
-
Drug Administration: this compound or vehicle is administered orally to the diabetic mice.
-
Efficacy Assessment: Blood glucose levels are measured at various time points after drug administration to assess the glucose-lowering effect. Other parameters such as food and water intake, and body weight may also be monitored.
Clinical Evaluation
This compound has undergone Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with T2DM.
Quantitative Clinical Data
| Parameter | Value | Study Population | Reference |
| Maximal Decrease in Fasting Plasma Glucose (Day 14) | 56.8 mg/dL (3.15 mmol/L) | T2DM Subjects | [2][8] |
| Pharmacokinetics | Linear, consistent with once-daily dosing | Healthy and T2DM Subjects | [2][8] |
Clinical Trial Design (Simplified Workflow)
Caption: A simplified representation of the clinical trial progression for this compound.
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effect by competitively inhibiting the binding of glucagon to the GCGR, thereby blocking the downstream signaling cascade that leads to increased hepatic glucose production.
Caption: The glucagon receptor signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a well-characterized glucagon receptor antagonist with a promising profile for the treatment of type 2 diabetes. Its potent and selective inhibition of the glucagon receptor leads to a significant reduction in hepatic glucose production and a clinically meaningful decrease in plasma glucose levels. The data from in vitro, preclinical, and clinical studies support its continued development as a novel therapeutic agent for T2DM. This technical guide provides a foundational understanding of the key scientific and technical aspects of this compound for researchers and professionals in the field of drug discovery and development.
References
- 1. Targeting hepatic glucose output in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Discovery of novel, potent, selective, and orally active human glucagon receptor antagonists containing a pyrazole core: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. diacomp.org [diacomp.org]
- 6. researchgate.net [researchgate.net]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist this compound in healthy subjects and subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
LGD-6972: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
LGD-6972, also known as RVT-1502, is a novel, orally bioavailable small molecule antagonist of the glucagon receptor (GCGR).[1][2] It represents a promising therapeutic agent for the management of type 2 diabetes mellitus (T2DM) by targeting the hyperactivity of the glucagon signaling pathway, a key contributor to hyperglycemia in diabetic patients.[3][4][5] Preclinical and clinical studies have demonstrated that this compound is a potent and selective inhibitor of the glucagon receptor, leading to significant reductions in hepatic glucose production and consequently, improved glycemic control.[1][3][5][6][7] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical efficacy and safety data.
Introduction: The Role of Glucagon in Type 2 Diabetes
In individuals with type 2 diabetes, there is an inappropriate elevation of glucagon levels, which stimulates the liver to overproduce glucose, thereby contributing to the hyperglycemic state.[4][5] The hormone glucagon exerts its effect by binding to the glucagon receptor (GCGR), a G-protein coupled receptor primarily expressed in the liver.[8] This interaction triggers a signaling cascade that results in increased glycogenolysis and gluconeogenesis. By antagonizing the GCGR, this compound effectively blocks the actions of glucagon, leading to a decrease in hepatic glucose output and a subsequent lowering of blood glucose levels.[3] This non-insulin-dependent mechanism of action makes GCGR antagonists like this compound an attractive therapeutic strategy for T2DM.[9]
Mechanism of Action
This compound functions as a competitive antagonist of the human glucagon receptor (hGCGR).[3][6][7] By binding to the receptor, it prevents the endogenous ligand, glucagon, from activating it. This blockade of GCGR signaling inhibits the downstream production of cyclic AMP (cAMP) and subsequent glucose production in hepatocytes.[3][6][7]
In Vitro Pharmacology
This compound has demonstrated high potency and selectivity for the human glucagon receptor in various in vitro assays.
Binding Affinity and Functional Potency
| Parameter | Value | Cell/System |
| IC50 (cAMP production) | ~0.5 nM | Human Hepatocytes |
| IC50 (hGCGR binding) | ~1 nM | Recombinant hGCGR |
Table 1: In Vitro Potency of this compound.[3]
Selectivity
This compound exhibits high selectivity for the glucagon receptor over other related G-protein coupled receptors.
| Receptor | cAMP IC50 (nM) |
| hGCGR | 0.5 |
| hGLP-1R | >10,000 |
| hGIPR | >10,000 |
Table 2: Selectivity Profile of this compound.[3]
Experimental Protocols
Glucagon Displacement Assay (for Binding Affinity):
References
- 1. Ligand Pharmaceuticals Incorporated - Ligand Announces Top-Line Results from Phase 2 Study of this compound in Patients with Type 2 Diabetes [investor.ligand.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. content.stockpr.com [content.stockpr.com]
- 4. Ligand Pharmaceuticals Incorporated - Enrollment Completed in Ligand’s Phase 2 Trial of this compound in Type 2 Diabetes [investor.ligand.com]
- 5. Enrollment Completed In Ligand’s Phase II Trial Of this compound In Type 2 Diabetes - BioSpace [biospace.com]
- 6. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Ligand reports positive results from Phase I studies of this compound to treat type 2 diabetes - Clinical Trials Arena [clinicaltrialsarena.com]
In Vitro Pharmacology of LGD-6972: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LGD-6972 (also known as RVT-1502) is a novel, orally bioavailable, small-molecule antagonist of the glucagon receptor (GCGR).[1][2] It is a highly potent and selective non-insulin-dependent therapeutic agent under investigation for the treatment of type 2 diabetes mellitus.[3][4] Inappropriately elevated glucagon levels contribute to hyperglycemia in diabetic patients by stimulating hepatic glucose production.[5][6] this compound competitively binds to the GCGR, effectively inhibiting glucagon-mediated signaling and subsequent glucose release.[1][2] This document provides a comprehensive overview of the in vitro pharmacological studies of this compound, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Mechanism of Action
This compound acts as a competitive antagonist at the human glucagon receptor (hGCGR).[1][2] In vitro studies have demonstrated its high affinity and selectivity for the GCGR, leading to the suppression of downstream signaling pathways, primarily the cyclic adenosine monophosphate (cAMP) pathway, which in turn reduces glucose production in hepatocytes.[1][7]
A key characteristic of this compound is its biased antagonism. While it acts as a full antagonist of glucagon-stimulated cAMP accumulation, it exhibits partial antagonism of β-arrestin recruitment and subsequent receptor internalization. This biased signaling profile distinguishes it from other classes of glucagon receptor antagonists and may contribute to its clinical safety and efficacy profile.
Quantitative In Vitro Data
The following tables summarize the available quantitative data from in vitro studies of this compound.
| Parameter | Receptor | Value | Assay Type | Species |
| IC50 | hGCGR | ~1 nM | Radioligand Binding | Human |
| IC50 | hGCGR | 0.5 nM | cAMP Inhibition | Human |
| IC50 | hGLP-1R | >10,000 nM | cAMP Inhibition | Human |
| IC50 | hGIPR | 3,000 nM | cAMP Inhibition | Human |
Table 1: Binding Affinity and Functional Potency of this compound. [3]
| Pathway | Antagonist Activity |
| cAMP Accumulation | Full Antagonist |
| β-Arrestin Recruitment | Partial Antagonist |
| Receptor Internalization | Partial Antagonist |
Table 2: Biased Antagonism Profile of this compound.
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not publicly available. The following are representative protocols for the key in vitro assays based on standard methodologies in the field.
Glucagon Receptor Radioligand Binding Assay (Representative Protocol)
This assay is performed to determine the binding affinity of a compound to the glucagon receptor.
-
Membrane Preparation: Membranes are prepared from a cell line stably overexpressing the human glucagon receptor (hGCGR).
-
Assay Buffer: A suitable buffer, such as 25 mM HEPES, pH 7.4, containing 2.5 mM CaCl2, 1 mM MgCl2, and 0.1% BSA, is used.
-
Radioligand: A radiolabeled glucagon receptor ligand, such as [125I]-glucagon, is used at a concentration near its Kd.
-
Competition Assay: A fixed concentration of the radioligand is incubated with varying concentrations of the test compound (this compound) and the hGCGR-expressing membranes.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay in Human Hepatocytes (Representative Protocol)
This assay measures the ability of a compound to inhibit glucagon-stimulated cAMP production.
-
Cell Culture: Primary human hepatocytes or a human hepatocyte cell line (e.g., HepG2) are cultured in appropriate media.
-
Assay Medium: Cells are washed and incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (this compound) for a defined period (e.g., 15-30 minutes).
-
Stimulation: Glucagon is added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a further period (e.g., 15-30 minutes).
-
Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: The concentration of the antagonist that causes a 50% reduction in the glucagon-stimulated cAMP response (IC50) is calculated using a four-parameter logistic equation.
β-Arrestin Recruitment Assay (Representative Protocol)
This assay assesses the ability of a compound to modulate the interaction between the glucagon receptor and β-arrestin.
-
Cell Line: A cell line co-expressing the human glucagon receptor fused to a donor molecule (e.g., a luciferase fragment) and β-arrestin fused to an acceptor molecule (e.g., another luciferase fragment or a fluorescent protein) is used.
-
Assay Principle: Upon glucagon binding, the receptor undergoes a conformational change, leading to the recruitment of β-arrestin. This brings the donor and acceptor molecules into proximity, generating a detectable signal (e.g., luminescence or FRET).
-
Antagonist Mode: Cells are pre-incubated with varying concentrations of the test compound (this compound) before stimulation with a fixed concentration of glucagon (e.g., EC80).
-
Signal Detection: The signal is measured at a specific time point after glucagon addition using a plate reader.
-
Data Analysis: The inhibitory effect of the compound on glucagon-induced β-arrestin recruitment is quantified, and the IC50 or percentage of inhibition is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.
Caption: Glucagon receptor signaling and the inhibitory action of this compound.
Caption: A typical workflow for the in vitro characterization of this compound.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.stockpr.com [content.stockpr.com]
- 4. Genetic and biased agonist-mediated reductions in β-arrestin recruitment prolong cAMP signaling at glucagon family receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Proglucagon-Derived Peptides as Therapeutics [frontiersin.org]
- 6. Frontiers | Glucagon Receptor Signaling and Lipid Metabolism [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
LGD-6972: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LGD-6972, also known as RVT-1502, is a potent and selective, orally bioavailable small-molecule antagonist of the glucagon receptor (GCGR). Developed for the treatment of type 2 diabetes mellitus (T2DM), its mechanism of action centers on inhibiting the physiological effects of glucagon, a key hormone that elevates blood glucose levels. Inappropriately elevated glucagon levels are a known contributor to hyperglycemia in diabetic patients. By blocking the glucagon receptor, this compound effectively reduces hepatic glucose production, leading to lower blood glucose concentrations. This document provides a comprehensive overview of the target identification and validation of this compound, summarizing key preclinical and clinical data, and outlining the experimental approaches used to elucidate its pharmacological profile.
Target Identification: The Glucagon Receptor (GCGR)
The primary molecular target of this compound is the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR). The rationale for targeting GCGR in the context of T2DM is well-established:
-
Pathophysiological Role of Glucagon: In individuals with T2DM, glucagon secretion is often dysregulated, leading to excessive hepatic glucose production (gluconeogenesis and glycogenolysis), which contributes significantly to the hyperglycemic state.[1][2]
-
Validation of the Target: Preclinical studies using various methods to inhibit glucagon signaling, such as neutralizing antibodies, antisense oligonucleotides, and peptide antagonists, have consistently demonstrated a reduction in blood glucose levels and improved glucose tolerance in animal models of diabetes.[1][3] This body of evidence strongly supported the glucagon receptor as a viable therapeutic target for T2DM.
This compound was designed as a small molecule antagonist to competitively inhibit the binding of glucagon to its receptor, thereby mitigating its downstream effects.
Mechanism of Action: Antagonism of Glucagon Signaling
This compound acts as a competitive antagonist at the glucagon receptor.[3][4] Its binding to the GCGR prevents the conformational changes necessary for receptor activation and subsequent intracellular signaling. The established signaling pathway for glucagon and the point of intervention for this compound are illustrated below.
Target Validation: Preclinical and Clinical Evidence
The validation of this compound as a clinically viable GCGR antagonist involved extensive in vitro and in vivo studies, culminating in human clinical trials.
In Vitro Studies
In vitro assays were crucial for determining the potency and selectivity of this compound.
Experimental Protocols:
-
Glucagon Receptor Binding Assay:
-
Objective: To determine the binding affinity of this compound to the human glucagon receptor (hGCGR).
-
Methodology: A competitive binding assay was performed using recombinant cells expressing hGCGR. The assay measures the displacement of a radiolabeled glucagon analog by increasing concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding (IC50) is then determined.
-
-
cAMP Production Assay:
-
Objective: To assess the functional antagonism of this compound on glucagon-stimulated signaling.
-
Methodology: Primary human hepatocytes or cell lines expressing hGCGR were stimulated with a fixed concentration of glucagon in the presence of varying concentrations of this compound. Intracellular cyclic adenosine monophosphate (cAMP) levels were then measured. The ability of this compound to inhibit glucagon-stimulated cAMP production confirms its antagonist activity.[3][4]
-
-
Glucose Production Assay:
-
Objective: To measure the effect of this compound on glucagon-induced glucose output from liver cells.
-
Methodology: Primary human hepatocytes were treated with glucagon and varying concentrations of this compound. The amount of glucose released into the culture medium was quantified to determine the inhibitory effect of the compound on hepatic glucose production.[3][4]
-
Summary of In Vitro Data:
| Assay | Target | Result |
| Glucagon Displacement | Recombinant hGCGR | IC50 = 5.0 nM |
| cAMP Production | Human Hepatocytes (0.1 nM Glucagon) | EC50 = 0.5 nM |
Data sourced from a Ligand Pharmaceuticals presentation.
In Vivo Preclinical Studies
Animal models were essential for evaluating the efficacy and safety of this compound in a physiological setting.
Experimental Protocols:
-
Glucagon Challenge Studies:
-
Objective: To assess the ability of this compound to block the acute hyperglycemic effect of exogenous glucagon.
-
Methodology: Rodents (rats) and non-human primates (cynomolgus monkeys) were orally administered this compound or a vehicle control. Subsequently, the animals were challenged with an injection of glucagon, and blood glucose levels were monitored over time.[5]
-
-
Diabetic Animal Model Studies:
-
Objective: To evaluate the glucose-lowering efficacy of this compound in a chronic disease state.
-
Methodology: Diabetic mouse models were treated with this compound. Key parameters such as fasting and non-fasting plasma glucose, HbA1c, ketone bodies, and free fatty acids were measured to assess the therapeutic potential.[5][6]
-
Summary of Preclinical Findings:
-
This compound demonstrated high potency in antagonizing the hGCGR.[4]
-
It effectively inhibited glucagon-induced hyperglycemia in both rats and monkeys.[5][6]
-
In diabetic mouse models, this compound significantly lowered both fasting and non-fasting glucose levels.[5][6]
Clinical Studies
Phase I and Phase II clinical trials were conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and patients with T2DM.
Phase I Study Design:
-
Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.
-
Methodology: A randomized, placebo-controlled study was conducted in healthy subjects and subjects with T2DM. In the single ascending dose (SAD) part, subjects received single doses ranging from 2 to 480 mg. In the multiple ascending dose (MAD) part, subjects received daily doses of 5, 10, or 15 mg for 14 days.[3][7]
Phase II Study Design:
-
Objective: To evaluate the efficacy and safety of this compound as an adjunct to metformin in patients with T2DM.
-
Methodology: A 12-week, randomized, double-blind, placebo-controlled trial was conducted.[8][9] Patients inadequately controlled on metformin were randomized to receive placebo or one of three daily doses of this compound (5 mg, 10 mg, or 15 mg).[8][9][10] The primary endpoint was the change from baseline in hemoglobin A1c (HbA1c).[8][9]
Summary of Phase II Clinical Trial Efficacy Data (12 Weeks):
| Treatment Group | N | Baseline HbA1c (Mean) | Change from Baseline in HbA1c (Mean) | Placebo-Adjusted Change in HbA1c |
| Placebo | 41 | 8.2% | -0.15% | - |
| This compound 5 mg | 43 | 8.2% | -0.90% | -0.75% |
| This compound 10 mg | 40 | 8.2% | -0.92% | -0.77% |
| This compound 15 mg | 42 | 8.2% | -1.20% | -1.05% |
Data from Pettus et al., 2018. All this compound dose groups showed a statistically significant decrease from baseline in HbA1c (p<0.0001) compared to placebo.[10]
Summary of Phase II Clinical Trial Safety and Other Endpoints:
| Parameter | Finding |
| Safety | This compound was generally safe and well-tolerated.[6][10] |
| Hypoglycemia | Low incidence of mild hypoglycemia; no severe events reported.[10] |
| Lipids | No consistent, dose-related changes in lipids (total cholesterol, LDL, HDL, triglycerides).[6][10] |
| Blood Pressure & Body Weight | No consistent, dose-related changes compared to placebo.[6][10] |
| Liver Function | Mild, reversible increases in aminotransferase levels (ALT and AST) were observed, but were not dose-related or associated with other signs of liver injury.[10] |
| Fasting Plasma Glucose (FPG) | All doses significantly decreased FPG from baseline (-30.1 to -39.3 mg/dL).[10] |
| Glucagon | Dose-dependent increases in fasting plasma glucagon were observed, consistent with the mechanism of receptor blockade.[7][10] |
| GLP-1 | Treatment led to an increase in total and active GLP-1 levels.[10] |
Conclusion
The target of this compound, the glucagon receptor, was identified based on the well-understood role of glucagon in the pathophysiology of type 2 diabetes. A comprehensive validation process, including in vitro characterization, in vivo preclinical models, and robust clinical trials, has confirmed that this compound is a potent and selective antagonist of the glucagon receptor. The compound has demonstrated significant efficacy in lowering blood glucose and HbA1c levels in patients with T2DM, with a favorable safety profile. These findings validate the glucagon receptor as a therapeutic target and establish this compound as a promising agent for the management of type 2 diabetes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist this compound in healthy subjects and subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. content.stockpr.com [content.stockpr.com]
- 5. Ligand Pharmaceuticals Inc. Initiates Phase 1 Trial With Glucagon Receptor Antagonist For Type 2 Diabetes - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Glucagon Receptor | TargetMol [targetmol.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Efficacy and Safety of the Glucagon Receptor Antagonist RVT-1502 in Type 2 Diabetes Uncontrolled on Metformin Monotherapy: A 12-Week Dose-Ranging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of MRG002, a novel HER2-targeting antibody-drug conjugate with potent antitumor activity against HER2-positive solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
LGD-6972: A Technical Overview of its Binding Affinity and Selectivity as a Glucagon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LGD-6972, also known as RVT-1502, is a potent and selective, orally bioavailable small molecule antagonist of the human glucagon receptor (GCGR).[1][2] Glucagon, a key hormone in glucose homeostasis, stimulates hepatic glucose production. In individuals with type 2 diabetes mellitus (T2DM), elevated glucagon levels contribute to hyperglycemia. By competitively inhibiting the binding of glucagon to its receptor, this compound effectively suppresses glucagon-mediated signal transduction, leading to a reduction in hepatic glucose output and improved glycemic control. This document provides a detailed technical guide on the binding affinity, selectivity, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.
Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to the human glucagon receptor (hGCGR) and exhibits significant selectivity over other related class B G-protein coupled receptors (GPCRs), namely the glucagon-like peptide-1 receptor (GLP-1R) and the gastric inhibitory polypeptide receptor (GIPR).
Quantitative Data Summary
The following tables summarize the in vitro binding affinity and selectivity of this compound for the human glucagon receptor.
| Compound | Target | Parameter | Value (nM) | Reference |
| This compound | hGCGR | IC50 | ~0.5 - 1 | [1] |
Table 1: Binding Affinity of this compound for the Human Glucagon Receptor (hGCGR). The IC50 value represents the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand.
| Compound | Target | Parameter | Value (nM) | Selectivity Fold (vs. hGCGR) | Reference |
| This compound | hGCGR | IC50 | 0.5 | - | [1] |
| hGLP-1R | IC50 | >10,000 | >20,000 | [1] | |
| hGIPR | IC50 | 3,000 | 6,000 | [1] |
Table 2: Selectivity Profile of this compound against related human receptors. The selectivity fold is calculated by dividing the IC50 for the off-target receptor by the IC50 for the primary target (hGCGR).
Mechanism of Action: Glucagon Receptor Antagonism
This compound functions as a competitive antagonist at the glucagon receptor. Glucagon binding to the GCGR, a Gs-coupled GPCR, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This second messenger, cAMP, subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates downstream enzymes responsible for increasing hepatic glucose production through glycogenolysis and gluconeogenesis. By blocking the initial binding of glucagon, this compound prevents this signaling cascade, thereby reducing glucose output from the liver.
Signaling Pathway Diagram
References
The Structure-Activity Relationship of LGD-6972: A Novel Glucagon Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LGD-6972 is a novel, orally bioavailable small molecule antagonist of the glucagon receptor (GCGR), a key target in the management of type 2 diabetes mellitus (T2DM). By blocking the action of glucagon, this compound reduces excessive hepatic glucose production, a major contributor to hyperglycemia in diabetic patients. A defining structural feature of this compound is its terminal sulphonic acid tail (SAT), which distinguishes it from other glucagon receptor antagonists that typically possess a carboxylic acid tail (CAT). This structural difference imparts a unique pharmacological profile on this compound, leading to the concept of "biased signaling" at the glucagon receptor. This technical guide will delve into the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Core Structure and Chemical Properties
The chemical structure of this compound is (R)-2-(4-(2-(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)-3-oxo-3-((2',4',6'-trimethyl-[1,1'-biphenyl]-4-yl)amino)propyl)benzamido)ethane-1-sulfonic acid.
Chemical Formula: C₄₃H₄₆N₂O₅S
Molecular Weight: 702.90 g/mol
The molecule features a complex aromatic core with a chiral center, and critically, the ethanesulfonic acid moiety. This sulphonic acid group is a key determinant of its biological activity.
Structure-Activity Relationship: The Significance of the Sulphonic Acid Tail
The primary driver of the unique pharmacological profile of this compound lies in its sulphonic acid tail (SAT). This distinguishes it from other well-characterized glucagon receptor antagonists, such as MK-0893, which possess a carboxylic acid tail (CAT). This seemingly minor chemical modification leads to a significant difference in the downstream signaling pathways modulated by these antagonists, a phenomenon known as biased agonism or, in this case, biased antagonism.
Computational modeling and experimental data have revealed that the bulkier and more acidic sulphonic acid group of this compound creates a larger pocket between helix 6 and 7 of the glucagon receptor's transmembrane domain and alters the orientation of helix 8.[1] This altered binding mode is believed to be the structural basis for the observed biased signaling.
Quantitative Structure-Activity Relationship Data
While comprehensive SAR data for a wide range of this compound analogs is not publicly available, a pivotal study comparing the activity of SAT-containing antagonists (like this compound) with CAT-containing antagonists (like MK-0893) provides crucial insights.
| Compound Class | Key Structural Feature | Glucagon-Stimulated cAMP Accumulation | Glucagon-Stimulated β-Arrestin Recruitment | Glucagon-Stimulated Receptor Internalization |
| SAT Antagonists (e.g., this compound) | Sulphonic Acid Tail | Full Antagonism (>95%) | Reduced Antagonism (58-87%) | Reduced Antagonism (6-52%) |
| CAT Antagonists (e.g., MK-0893) | Carboxylic Acid Tail | Full Antagonism (>95%) | Full Antagonism (≥96%) | Full Antagonism (≥94%) |
Data adapted from a study on allosteric glucagon receptor antagonists.[1]
This data clearly demonstrates that while both classes of compounds are highly effective at blocking the primary G-protein mediated signaling pathway (cAMP accumulation), the SAT-containing antagonists are significantly less effective at blocking the β-arrestin-mediated pathways responsible for receptor internalization. This biased antagonism may contribute to the favorable safety and tolerability profile observed for this compound in clinical trials.[1]
Signaling Pathways and Experimental Workflows
Glucagon Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the glucagon receptor and the points of intervention by antagonists like this compound.
Experimental Workflow for Assessing Antagonist Activity
The following diagram outlines a typical workflow for characterizing the activity of a glucagon receptor antagonist.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of glucagon receptor antagonists. Below are representative methodologies for the key assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the glucagon receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human glucagon receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-Glucagon.
-
Procedure:
-
In a 96-well plate, incubate cell membranes with increasing concentrations of the test compound and a fixed concentration of [¹²⁵I]-Glucagon.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled glucagon.
-
Incubate at room temperature for 60-90 minutes.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure radioactivity on the filters using a gamma counter.
-
-
Data Analysis: The IC₅₀ value is determined by non-linear regression analysis and converted to a Ki value using the Cheng-Prusoff equation.
Glucagon-Stimulated cAMP Accumulation Assay (HTRF)
Objective: To measure the functional antagonism of the Gs-protein signaling pathway.
Methodology:
-
Cell Line: HEK293 cells stably expressing the human glucagon receptor.
-
Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay to quantify cAMP levels.
-
Procedure:
-
Plate cells in a 384-well plate and incubate overnight.
-
Pre-incubate cells with increasing concentrations of the antagonist (e.g., this compound) for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of glucagon (typically EC₈₀) for 30 minutes.
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis: The IC₅₀ value is determined from the concentration-response curve.
β-Arrestin Recruitment Assay (PathHunter®)
Objective: To quantify the antagonism of the β-arrestin signaling pathway.
Methodology:
-
Cell Line: U2OS or CHO-K1 cells engineered to co-express the human glucagon receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Assay Principle: Enzyme fragment complementation (EFC) assay. Recruitment of β-arrestin-EA to the activated receptor-ProLink brings the enzyme fragments together, forming a functional β-galactosidase that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Procedure:
-
Plate the PathHunter® cells in a 384-well plate and incubate overnight.
-
Pre-incubate cells with increasing concentrations of the antagonist for 30-60 minutes.
-
Stimulate the cells with a fixed concentration of glucagon (EC₈₀) for 90 minutes.
-
Add the detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Read the chemiluminescent signal.
-
-
Data Analysis: The IC₅₀ value is determined from the concentration-response curve.
Conclusion
The structure-activity relationship of this compound is fundamentally linked to its unique sulphonic acid tail. This structural motif confers a biased antagonism at the glucagon receptor, resulting in full blockade of the G-protein-mediated cAMP pathway but only partial inhibition of β-arrestin recruitment and subsequent receptor internalization. This biased signaling profile may underlie the promising efficacy and safety data observed for this compound in clinical studies for the treatment of type 2 diabetes. Further exploration of analogs with modified tail structures and core scaffolds will be crucial in refining the SAR and designing next-generation glucagon receptor antagonists with optimized therapeutic indices. The detailed experimental protocols provided herein serve as a foundation for the continued investigation and development of this important class of antidiabetic agents.
References
Preclinical Profile of LGD-6972: A Glucagon Receptor Antagonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
LGD-6972, also known as RVT-1502, is a potent and selective small molecule antagonist of the glucagon receptor (GCGR). Preclinical studies have demonstrated its efficacy in animal models of both type 1 and type 2 diabetes, highlighting its potential as a therapeutic agent for glycemic control. This document provides a comprehensive overview of the preclinical data available for this compound, including its in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies employed in its evaluation.
Introduction
Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a crucial role in maintaining glucose homeostasis by stimulating hepatic glucose production. In individuals with diabetes, dysregulated glucagon secretion contributes to hyperglycemia. This compound is a novel, orally bioavailable small molecule designed to antagonize the glucagon receptor, thereby reducing hepatic glucose output and lowering blood glucose levels.[1] This technical guide summarizes the key preclinical findings that have supported the clinical development of this compound.
In Vitro Pharmacology
This compound demonstrates high potency and selectivity for the human glucagon receptor. In vitro studies have confirmed its ability to competitively inhibit glucagon binding and suppress downstream signaling pathways.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System |
| IC₅₀ | ~1 nM | Recombinant human glucagon receptor (hGCGR) |
| Mechanism of Action | Competitive Antagonist | hGCGR |
| Functional Inhibition | Suppression of cAMP and glucose production | Human Hepatocytes |
Experimental Protocols
A competitive binding assay was likely performed using membranes from cells overexpressing the human glucagon receptor (hGCGR). The assay would involve incubating the membranes with a radiolabeled glucagon analog (e.g., ¹²⁵I-glucagon) in the presence of increasing concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
To assess functional antagonism, primary human hepatocytes or cells expressing hGCGR were likely treated with glucagon to stimulate cyclic adenosine monophosphate (cAMP) production. The ability of this compound to inhibit this glucagon-induced cAMP accumulation would be measured using a competitive immunoassay or a reporter gene assay. The concentration of this compound that results in a 50% reduction in the glucagon-stimulated cAMP response is determined.
In Vivo Pharmacology & Efficacy
This compound has demonstrated significant glucose-lowering effects in various preclinical animal models of diabetes.
Data Presentation
Table 2: Efficacy of this compound in a Type 2 Diabetes Mouse Model (db/db mice)
| Dose (mg/kg, p.o.) | Acute Glucose Reduction | Chronic Glucose Reduction (28 days) |
| 3 | Significant reduction | Sustained reduction |
| 30 | Dose-dependent, more pronounced reduction | Sustained, significant reduction |
Note: Specific percentage reductions were not detailed in the available resources, but graphical data indicates a dose-dependent effect.
Table 3: Efficacy of this compound in a Type 1 Diabetes Mouse Model (Streptozotocin-induced)
| Parameter | Effect |
| Fasting and Non-fasting Glucose | Significantly lowered |
| HbA1c | Reduced |
| Ketone Bodies | Reduced |
| Free Fatty Acids | Reduced |
Note: While studies report significant reductions in these parameters, specific quantitative data from preclinical studies in the STZ-induced model were not available in the public domain at the time of this review.
Experimental Protocols
-
Animal Model: Male or female db/db mice, which have a mutation in the leptin receptor gene and spontaneously develop obesity, insulin resistance, and hyperglycemia.
-
Drug Administration: this compound was administered orally (p.o.) via gavage. The vehicle used was likely a standard formulation for poorly soluble compounds, such as a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a mixture of solvents like polyethylene glycol (PEG) and water.
-
Acute Efficacy Study: Blood glucose levels were monitored at various time points following a single oral dose of this compound to assess the acute glucose-lowering effect.
-
Chronic Efficacy Study: Mice were dosed daily with this compound for 28 days. Blood glucose levels were monitored periodically throughout the study to evaluate the sustained efficacy.
-
Animal Model: Mice (e.g., C57BL/6) were treated with streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells, to induce a state of insulin deficiency and hyperglycemia, mimicking type 1 diabetes.
-
Drug Administration: Once hyperglycemia was established, mice were treated orally with this compound.
-
Efficacy Assessment: Over a period of 28 days, various metabolic parameters were assessed, including:
-
Blood Glucose: Measured from tail vein blood using a glucometer.
-
HbA1c: Measured from whole blood to assess long-term glycemic control.
-
Ketone Bodies (e.g., β-hydroxybutyrate): Measured in plasma or serum using enzymatic assays or LC-MS/MS.
-
Free Fatty Acids (FFAs): Measured in plasma or serum using colorimetric or fluorometric assay kits or LC-MS/MS.
-
-
Animal Models: Rats and monkeys were used to assess the ability of this compound to block the hyperglycemic effect of exogenous glucagon.
-
Procedure: Animals were pre-treated with this compound or vehicle, followed by an injection of glucagon. Blood glucose levels were monitored over time to determine the extent to which this compound could inhibit the rise in glucose.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties in multiple preclinical species, supporting its development as an oral, once-daily therapy.
Data Presentation
Table 4: Pharmacokinetic Parameters of this compound in Various Species (3 mg/kg, p.o.)
| Species | Cₘₐₓ (µg/mL) | Tₘₐₓ (hr) | AUCₗₐₛₜ (µg·hr/mL) | t₁/₂ (hr) | F (%) |
| Mouse | 1.71 | 6.0 | 16.3 | 5.9 | 47 |
| Rat | 1.33 | 2.0 | 7.6 | 10.9 | 36 |
| Dog | 10.9 | 9.0 | 225.0 | >24 | 57 |
| Monkey | 1.10 | 4.5 | 9.3 | 14.9 | 20 |
Experimental Protocols
-
Animals: Pharmacokinetic parameters were determined in mice, rats, dogs, and monkeys.
-
Dosing: A single oral dose of this compound (3 mg/kg) was administered. For bioavailability (F%) determination, an intravenous dose was also administered to a separate group of animals.
-
Sample Collection: Blood samples were collected at various time points post-dosing. Plasma was separated and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters such as Cₘₐₓ (maximum plasma concentration), Tₘₐₓ (time to reach Cₘₐₓ), AUC (area under the plasma concentration-time curve), t₁/₂ (half-life), and F (bioavailability) were calculated using standard non-compartmental methods.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram: In Vivo Efficacy in a T2DM Model
Caption: Workflow for assessing the in vivo efficacy of this compound in a db/db mouse model.
Conclusion
The preclinical data for this compound strongly support its mechanism of action as a potent and selective glucagon receptor antagonist. It has demonstrated robust glucose-lowering efficacy in animal models of both type 1 and type 2 diabetes. Furthermore, its pharmacokinetic profile is amenable to once-daily oral dosing. These promising preclinical findings have provided a solid foundation for the clinical investigation of this compound as a potential novel treatment for diabetes. Further research is warranted to fully elucidate its long-term safety and efficacy profile.
References
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LGD-6972, also known as RVT-1502, is a potent and selective, orally bioavailable small molecule antagonist of the glucagon receptor (GCGR). Developed for the treatment of type 2 diabetes mellitus (T2DM), it represents a significant area of research in the management of hyperglycemia. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and clinical trial data. Furthermore, it explores related chemical compounds and the broader context of glucagon receptor antagonism in drug development.
Core Compound Profile: this compound (RVT-1502)
This compound is a novel therapeutic agent designed to mitigate the effects of excess glucagon, a key contributor to hyperglycemia in diabetic patients.[1] Its primary mechanism of action is the competitive antagonism of the glucagon receptor, a class B G-protein coupled receptor (GPCR).[2][3]
Chemical Properties
| Property | Value |
| IUPAC Name | (R)-2-(4-(2-(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)-3-oxo-3-((2',4',6'-trimethyl-[1,1'-biphenyl]-4-yl)amino)propyl)benzamido)ethane-1-sulfonic acid |
| Chemical Formula | C43H46N2O5S |
| Molecular Weight | 702.91 g/mol |
| CAS Number | 1207989-09-0 |
Source: MedKoo Biosciences
In Vitro Pharmacology
This compound demonstrates high potency and selectivity for the human glucagon receptor (hGCGR).[2][4] In vitro studies have confirmed its ability to competitively bind to the receptor and inhibit downstream signaling pathways.[2][5]
| Parameter | Value | Assay Details |
| hGCGR Binding Affinity (IC50) | ~1 nM | Radioligand displacement assay with recombinant hGCGR.[4] |
| cAMP Production Inhibition (EC50) | 0.5 nM | Functional assay in human hepatocytes stimulated with 0.1 nM glucagon.[4] |
| Selectivity vs. hGLP-1R | >10,000 nM | cAMP functional assay.[4] |
| Selectivity vs. hGIPR | >10,000 nM | cAMP functional assay.[4] |
Source: Ligand Pharmaceuticals Presentation[4]
A key structural feature of this compound is its sulfonic acid tail (SAT), which distinguishes it from many other glucagon receptor antagonists that possess a carboxylic acid tail (CAT).[6] This structural difference is believed to contribute to a biased receptor signaling profile, with this compound showing full antagonism of cAMP accumulation but reduced antagonism of β-arrestin recruitment and receptor internalization compared to CAT-containing compounds.[6]
Signaling Pathway and Mechanism of Action
Glucagon binding to its receptor on hepatocytes activates Gs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] cAMP, in turn, activates Protein Kinase A (PKA), which initiates a signaling cascade that promotes glycogenolysis and gluconeogenesis, ultimately resulting in hepatic glucose output.
This compound acts as a competitive antagonist at the glucagon receptor, blocking the binding of endogenous glucagon and thereby inhibiting this signaling cascade at its origin. This leads to a reduction in hepatic glucose production.
Preclinical and Clinical Development
The development of this compound followed a standard trajectory for an oral hypoglycemic agent, from preclinical evaluation in animal models to multi-phase clinical trials in human subjects.
Preclinical Studies
Preclinical studies demonstrated that this compound is a highly potent and selective antagonist of the glucagon receptor.[8][9] It effectively inhibited glucagon-induced hyperglycemia in both rat and monkey models.[8][9] Furthermore, this compound significantly lowered both fasting and non-fasting glucose levels in mouse models of type 1 and type 2 diabetes.[8][10]
Clinical Trials
This compound has undergone Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with T2DM.
Phase I studies revealed that this compound has linear plasma pharmacokinetics consistent with once-daily dosing.[3][11] The pharmacokinetic parameters were comparable between healthy subjects and individuals with T2DM.[3]
| Study Type | Dose | Cmax (ng/mL) | Tmax (hr) | Half-life (t1/2) (hr) |
| Single Ascending Dose | 2-480 mg | Dose-proportional | ~6-8 | 39.2 - 58.5 |
| Multiple Ascending Dose (14 days) | 5 mg | 220 | - | - |
| Multiple Ascending Dose (14 days) | 10 mg | 467 | - | - |
| Multiple Ascending Dose (14 days) | 15 mg | 708 | 6.7 | 51 |
Source: Vajda et al., Diabetes, Obesity and Metabolism, 2017[3][11]
Phase II clinical trials demonstrated a statistically significant, dose-dependent reduction in hemoglobin A1c (HbA1c) and fasting plasma glucose (FPG) in patients with T2DM who were inadequately controlled on metformin monotherapy.[2][12]
Phase II Efficacy Data (12 weeks)
| Treatment Group | Change in HbA1c from Baseline | Placebo-Adjusted Change in HbA1c | Change in FPG from Baseline (mmol/L) |
| Placebo | -0.15% | - | - |
| This compound (5 mg) | -0.90% | -0.74% | -2.1 |
| This compound (10 mg) | -0.92% | -0.76% | -2.2 |
| This compound (15 mg) | -1.20% | -1.05% | -2.6 |
Source: Pettus et al., Diabetes Care, 2020[2][12]
Across the clinical trials, this compound was generally safe and well-tolerated.[2][13] There were no drug-related serious adverse events, and no dose-dependent changes in lipids, body weight, or blood pressure were observed after 12 weeks of treatment.[2][8] Mild, reversible increases in aminotransferase levels (ALT and AST) were noted, but these were not dose-related or associated with increases in bilirubin.[13] The incidence of hypoglycemia was low.[2]
Related Chemical Compounds
The field of glucagon receptor antagonists has seen the development of numerous small molecules, many of which share structural similarities. This compound belongs to a class of compounds that often feature a biphenyl moiety.[14][15] Other notable glucagon receptor antagonists that have been investigated include:
-
MK-0893 (Merck): A well-characterized antagonist with a carboxylic acid tail (CAT).[6][16]
-
LY2409021 (Eli Lilly): Another extensively studied glucagon receptor antagonist.[1][17]
-
PF-06291874 (Pfizer): A compound that has also been evaluated in clinical trials.[1][17]
-
BAY 27-9955 (Bayer): An earlier generation glucagon receptor antagonist.[1]
The primary structural distinction between this compound and many of these other compounds is its sulfonic acid tail (SAT) versus their carboxylic acid tail (CAT).[6] This difference appears to confer a biased signaling profile, potentially contributing to the observed differences in safety and efficacy among these agents.[6]
Experimental Protocols (General Methodologies)
While specific, detailed protocols for the assays performed on this compound are proprietary, the following sections outline the general methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
-
Membrane Preparation: Membranes from cells expressing the glucagon receptor are prepared by homogenization and centrifugation.[18]
-
Assay Incubation: The prepared membranes are incubated with a radiolabeled ligand (e.g., [125I]-glucagon) and varying concentrations of the unlabeled test compound (e.g., this compound).[18]
-
Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is then measured using a scintillation counter.[18]
-
Data Analysis: The data is used to calculate the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.[19]
cAMP Functional Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following receptor activation.
-
Cell Culture: A suitable cell line expressing the glucagon receptor (e.g., CHO-K1 or primary hepatocytes) is cultured in microplates.[7]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: The cells are then stimulated with a known concentration of glucagon to induce cAMP production.
-
cAMP Measurement: The intracellular cAMP levels are quantified using a detection kit, often based on competitive immunoassay or a reporter gene system (e.g., GloSensor™).[20][21]
-
Data Analysis: The results are used to determine the EC50 or IC50 of the antagonist for the inhibition of glucagon-stimulated cAMP production.
Hepatic Glucose Production Assay
This assay assesses the effect of a compound on glucose output from liver cells.
-
Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from animal models (e.g., mice) and cultured.
-
Incubation with Substrates: The cells are incubated in a glucose-free medium containing gluconeogenic substrates such as lactate and pyruvate.
-
Treatment: The hepatocytes are treated with glucagon in the presence or absence of the test compound (e.g., this compound).
-
Glucose Measurement: After a defined incubation period, the glucose concentration in the culture medium is measured using a colorimetric glucose assay kit.
-
Data Normalization: The glucose production is typically normalized to the total protein content of the cells.
Conclusion
This compound (RVT-1502) is a potent and selective glucagon receptor antagonist with a favorable pharmacokinetic and safety profile observed in clinical trials up to Phase II. Its unique sulfonic acid tail may confer a biased signaling mechanism that differentiates it from other compounds in its class. The robust reductions in HbA1c and fasting plasma glucose demonstrate the potential of glucagon receptor antagonism as a therapeutic strategy for type 2 diabetes. Further long-term clinical studies are warranted to fully establish its efficacy and safety profile for the management of T2DM.
References
- 1. dovepress.com [dovepress.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.stockpr.com [content.stockpr.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Ligand Pharmaceuticals Incorporated - Ligand Announces Top-Line Results from Phase 2 Study of this compound in Patients with Type 2 Diabetes [investor.ligand.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Results From Phase 1 Trials With Ligand’s this compound In Type 2 Diabetes Mellitus Published In Diabetes, Obesity And Metabolism - BioSpace [biospace.com]
- 11. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist this compound in healthy subjects and subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of the Glucagon Receptor Antagonist RVT-1502 in Type 2 Diabetes Uncontrolled on Metformin Monotherapy: A 12-Week Dose-Ranging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anti‐diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DK2714647T3 - Biphenyl derivatives useful as Glucagon receptor antagonists - Google Patents [patents.google.com]
- 16. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. WO2018027084A2 - Combination of glucagon receptor antagonists and pi3k pathway inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GloSensor™ cAMP Assay Protocol [promega.com]
LGD-6972: A Technical Review of a Novel Glucagon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LGD-6972 is an orally bioavailable, small-molecule glucagon receptor antagonist that has been investigated for the treatment of type 2 diabetes mellitus (T2DM). Glucagon, a peptide hormone, plays a crucial role in maintaining glucose homeostasis by stimulating hepatic glucose production. In individuals with T2DM, inappropriately elevated glucagon levels contribute to hyperglycemia. By competitively inhibiting the glucagon receptor (GCGR), this compound aims to reduce hepatic glucose output and thereby improve glycemic control. This technical guide provides a comprehensive review of the available literature and patents for this compound, presenting key preclinical and clinical data, experimental methodologies, and an overview of its mechanism of action.
Core Data Summary
In Vitro Pharmacology
This compound demonstrates high-affinity binding to the human glucagon receptor and potent functional antagonism. In vitro studies have shown that this compound competitively binds to the GCGR, effectively suppressing glucagon-stimulated cyclic adenosine monophosphate (cAMP) production and subsequent glucose production in human hepatocytes.[1]
| Parameter | Value | Species | Assay System | Reference |
| IC50 (GCGR Binding) | ~1 nM | Human | Recombinant hGCGR | [2] |
| IC50 (cAMP Production) | 0.5 nM | Human | Human Hepatocytes (with 0.1 nM Glucagon) | [2] |
| IC50 (Glucose Production) | 0.5 nM | Human | Human Hepatocytes (with 0.1 nM Glucagon) | [2] |
Preclinical Pharmacology
Preclinical studies in various animal models of diabetes have demonstrated the glucose-lowering efficacy of this compound. The compound has shown good oral bioavailability and low clearance rates in animals, predicting a low, once-a-day dosing regimen in humans.[2]
| Species | T1/2 (hr) | Tmax (hr) | Cmax (ng/mL) | AUC (ng*hr/mL) | F (%) | CL (mL/min/kg) | Vd (L/kg) |
| Mouse | 1.71 | 6.0 | 16.3 | 5.9 | - | - | - |
| Rat | 1.33 | 2.0 | 7.6 | 10.9 | - | - | - |
| Dog | 10.9 | 9.0 | 225.0 | >24 | - | - | - |
| Monkey | 1.10 | 4.5 | 9.3 | 14.9 | - | - | - |
| Data derived from a presentation slide; specific dose and formulation details were not provided.[2] |
Clinical Pharmacology: Phase 1 Studies
Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) studies were conducted in healthy subjects and patients with T2DM to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.
Single Ascending Dose (SAD) Study:
-
Subjects: Healthy volunteers (n=48) and subjects with T2DM (n=8).
-
Doses: 2 mg to 480 mg.[3]
-
Pharmacokinetics: this compound exhibited linear plasma pharmacokinetics.[3]
Multiple Ascending Dose (MAD) Study:
-
Subjects: Healthy volunteers (n=12) and subjects with T2DM (n=36).
-
Doses: 5 mg, 10 mg, and 15 mg daily for 14 days.[3]
-
Pharmacokinetics: The pharmacokinetic profile was consistent with once-daily dosing and was comparable between healthy subjects and those with T2DM.[3]
| Dose (T2DM Subjects) | Maximum Decrease in Fasting Plasma Glucose (Day 14) |
| 5 mg | Dose-dependent decrease |
| 10 mg | Dose-dependent decrease |
| 15 mg | 56.8 mg/dL (3.15 mmol/L) |
| Qualitative dose-dependent decreases were observed across all groups, with the maximum reduction reported for the 15 mg dose.[3] |
Clinical Efficacy: Phase 2 Study
A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound as an adjunct to metformin in patients with T2DM.
| Treatment Group | Number of Patients | Mean Baseline HbA1c | Mean Change from Baseline in HbA1c at 12 Weeks | p-value vs. Placebo |
| Placebo | 41 | 8.2% | -0.15% | - |
| 5 mg this compound | 43 | 8.2% | -0.90% | <0.0001 |
| 10 mg this compound | 40 | 8.2% | -0.92% | <0.0001 |
| 15 mg this compound | 42 | 8.2% | -1.20% | <0.0001 |
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the glucagon receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the liver. The binding of glucagon to its receptor activates a signaling cascade that results in increased hepatic glucose production through both glycogenolysis and gluconeogenesis. By blocking this interaction, this compound mitigates the downstream effects of glucagon signaling.
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Glucagon Receptor Binding and cAMP Assays
While the specific details for this compound are proprietary, a general methodology for such assays is as follows:
Receptor Binding Assay:
-
Membrane Preparation: Membranes from cells recombinantly expressing the human glucagon receptor (hGCGR) are prepared.
-
Competitive Binding: A fixed concentration of radiolabeled glucagon (e.g., [125I]-glucagon) is incubated with the hGCGR-expressing membranes in the presence of increasing concentrations of this compound.
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Detection and Analysis: The amount of radioactivity bound to the membranes is quantified using a scintillation counter. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
cAMP Functional Assay:
-
Cell Culture: Human hepatocytes or cells stably expressing hGCGR are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
Glucagon Stimulation: Cells are then stimulated with a sub-maximal concentration of glucagon (e.g., 0.1 nM) to induce cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the glucagon-stimulated cAMP production, is calculated.
Clinical Trial Methodology (Phase 1 MAD Study)
The following is a summary of the methodology used in the multiple ascending dose study as described by Vajda et al. (2017).[3]
Caption: Workflow for the Phase 1 Multiple Ascending Dose clinical trial.
Patent Landscape
A key patent covering glucagon antagonists, including compounds structurally related to this compound, is US10221130B2, assigned to Ligand Pharmaceuticals.
| Patent Number | Title | Assignee | Key Claims |
| US10221130B2 | Glucagon antagonists | Ligand Pharmaceuticals Incorporated | Claims cover compounds with glucagon receptor antagonist activity, pharmaceutical compositions containing them, and their use in treating diseases such as Type I and II diabetes, insulin resistance, and hyperglycemia. |
This patent provides broad protection for a class of small-molecule glucagon receptor antagonists, which likely includes the composition of matter for this compound. Further analysis of the patent's claims and examples would be necessary to confirm the specific coverage of this compound.
Conclusion
This compound is a potent and selective glucagon receptor antagonist that has demonstrated promising glucose-lowering effects in both preclinical and clinical studies. The available data from Phase 1 and Phase 2 trials indicate that this compound is generally well-tolerated and effective in reducing HbA1c in patients with T2DM. Its mechanism of action, through the inhibition of the glucagon signaling pathway, offers a targeted approach to managing hyperglycemia. The pharmacokinetic profile supports a convenient once-daily oral dosing regimen. Further clinical development and long-term safety data will be crucial in determining the ultimate therapeutic potential of this compound in the management of type 2 diabetes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. content.stockpr.com [content.stockpr.com]
- 3. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist this compound in healthy subjects and subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LGD-6972 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocols for characterizing the activity of LGD-6972, a selective and orally active glucagon receptor (GCGR) antagonist, in cell culture models. This compound has been investigated for its potential in the treatment of type 2 diabetes.
Mechanism of Action
This compound functions by competitively binding to the glucagon receptor, a G-protein coupled receptor (GPCR), thereby inhibiting glucagon-mediated signaling.[1] This antagonism primarily results in the suppression of cyclic adenosine monophosphate (cAMP) production and, consequently, a reduction in glucose output from hepatocytes.[1] Notably, this compound displays biased signaling, exhibiting full antagonism of glucagon-stimulated cAMP accumulation but reduced antagonism of β-arrestin recruitment and receptor internalization.
Data Presentation
The following table summarizes the in vitro activity of this compound from cell-based assays.
| Parameter | Cell Line | Assay Type | This compound Activity |
| IC50 | Recombinant hGCGR | Glucagon Displacement | ~1 nM |
| IC50 | Human Hepatocytes | cAMP Production (in response to 0.1 nM Glucagon) | 0.5 nM |
| EC50 | Not Specified | Glucose Production | 11 nM |
| Antagonism | Cellular Models | cAMP Accumulation | >95% |
| Antagonism | Cellular Models | β-arrestin Recruitment | 58-87% |
| Antagonism | Cellular Models | Receptor Internalization | 6-52% |
Signaling Pathway
The following diagram illustrates the signaling pathway of the glucagon receptor and the points of inhibition by this compound.
Caption: Glucagon receptor signaling pathway and inhibition by this compound.
Experimental Protocols
The following are representative protocols for assessing the in vitro activity of this compound. These protocols are based on standard methodologies for studying GPCR antagonists.
Cell Culture and Maintenance
This protocol describes the general culture of cell lines suitable for studying the glucagon receptor.
-
Recommended Cell Lines:
-
HEK293 cells stably expressing the human glucagon receptor (hGCGR).
-
CHO-K1 cells stably expressing hGCGR.
-
Primary human hepatocytes (handle with appropriate safety precautions).
-
-
Culture Medium:
-
For HEK293 and CHO-K1: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or puromycin) if applicable.
-
For primary human hepatocytes: Commercially available hepatocyte culture medium.
-
-
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit glucagon-stimulated intracellular cAMP production.
-
Materials:
-
hGCGR-expressing cells.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Glucagon.
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Seed hGCGR-expressing cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
Wash the cells once with assay buffer.
-
Add 50 µL of assay buffer containing a phosphodiesterase inhibitor to each well and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound in assay buffer. Add 25 µL of the this compound dilutions to the appropriate wells.
-
Prepare a solution of glucagon in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀). Add 25 µL of the glucagon solution to the wells containing this compound. For control wells, add assay buffer.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the IC₅₀ value.
-
β-Arrestin Recruitment Assay
This assay assesses the effect of this compound on glucagon-induced recruitment of β-arrestin to the GCGR.
-
Materials:
-
Cell line co-expressing hGCGR and a β-arrestin-reporter fusion protein (e.g., PathHunter® β-arrestin cells).
-
Cell culture medium.
-
Glucagon.
-
This compound.
-
Detection reagents for the reporter system.
-
-
Procedure:
-
Seed the β-arrestin reporter cells in a 96-well plate at the manufacturer's recommended density and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the cells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add glucagon at its EC₈₀ concentration to the wells.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition of β-arrestin recruitment by this compound and determine the IC₅₀ value.
-
Receptor Internalization Assay
This protocol measures the effect of this compound on glucagon-induced internalization of the GCGR.
-
Materials:
-
Cell line expressing a tagged hGCGR (e.g., GFP-tagged).
-
Live-cell imaging medium.
-
Glucagon.
-
This compound.
-
High-content imaging system or confocal microscope.
-
-
Procedure:
-
Seed the tagged-hGCGR expressing cells in a glass-bottom 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with live-cell imaging medium.
-
Acquire baseline images of the cells showing the cell surface localization of the receptor.
-
Add this compound at various concentrations to the wells and incubate for 30 minutes.
-
Add glucagon to stimulate receptor internalization.
-
Acquire images at different time points (e.g., 15, 30, and 60 minutes) after glucagon addition.
-
Quantify the internalization by measuring the decrease in cell surface fluorescence and the increase in intracellular fluorescence puncta.
-
Determine the effect of this compound on the rate and extent of receptor internalization.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for in vitro characterization of this compound.
Caption: General workflow for in vitro cell-based assays of this compound.
References
Application Notes and Protocols for LGD-6972 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of LGD-6972 (also known as RVT-1502), a potent and selective oral glucagon receptor antagonist, in various animal models of diabetes. This document details the mechanism of action, pharmacokinetic profiles across species, and efficacy in preclinical models of type 1 and type 2 diabetes. Detailed protocols for inducing diabetes in rodents and performing key efficacy assessments are also provided to facilitate the design and execution of in vivo studies with this compound.
Introduction
Glucagon is a key hormone in glucose homeostasis, and its dysregulation is a significant contributor to hyperglycemia in diabetes.[1] this compound is a small molecule antagonist of the glucagon receptor (GCGR), which has been investigated for its potential to treat diabetes.[2][3] By blocking glucagon signaling, this compound reduces excessive hepatic glucose production, a hallmark of type 2 diabetes.[4] Preclinical studies in various animal models have demonstrated the efficacy of this compound in improving glycemic control.[5][6]
Mechanism of Action
This compound acts as a competitive antagonist at the glucagon receptor, a G-protein coupled receptor (GPCR).[2][7] Upon binding of glucagon, the GCGR activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[2] PKA then phosphorylates downstream targets that promote gluconeogenesis and glycogenolysis in the liver. This compound competitively binds to the GCGR, preventing glucagon from initiating this signaling cascade, thereby reducing hepatic glucose output.[2][3]
Figure 1: this compound Signaling Pathway
Pharmacokinetic Profile in Animal Models
This compound has demonstrated good oral bioavailability and a low clearance rate in several animal species, predictive of a low, once-a-day dose in humans.[4] A summary of key pharmacokinetic parameters is presented below.
| Species | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | T1/2 (h) |
| Mouse | 1.71 | 6.0 | 16.3 | 5.9 |
| Rat | 1.33 | 2.0 | 7.6 | 10.9 |
| Dog | 10.9 | 9.0 | 225.0 | >24 |
| Monkey | 1.10 | 4.5 | 9.3 | 14.9 |
| Table 1: Pharmacokinetic Parameters of this compound in Various Animal Species[4] |
Efficacy in Animal Models of Diabetes
This compound has shown significant efficacy in reducing hyperglycemia in both type 1 and type 2 diabetic mouse models.[5][6]
Type 2 Diabetes Models
In a mouse model of type 2 diabetes, this compound has been shown to significantly lower blood glucose levels.[6]
Type 1 Diabetes Models
In a mouse model of type 1 diabetes, this compound significantly lowered both fasting and non-fasting glucose levels.[5] Furthermore, it also led to reductions in HbA1c, ketone bodies, and free fatty acids.[5] this compound has also demonstrated additive effects when used in combination with insulin therapy.[5]
Experimental Protocols
The following are detailed protocols for inducing diabetes in mice and for performing an oral glucose tolerance test, a key experiment for assessing the efficacy of anti-diabetic compounds like this compound.
Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Mice
This protocol is for inducing a model of type 1 diabetes.
Materials:
-
Streptozotocin (STZ)
-
Sodium citrate buffer (0.1 M, pH 4.5), cold
-
Male mice (e.g., C57BL/6J), 8-10 weeks old
-
Insulin syringes (28-30G)
-
Glucometer and test strips
-
10% sucrose water
Procedure:
-
Preparation: Fast mice for 4-6 hours before STZ injection. Prepare the STZ solution immediately before use by dissolving it in cold sodium citrate buffer to a final concentration of 40 mg/mL. Protect the solution from light.
-
Administration: Inject a single high dose of STZ (e.g., 150-200 mg/kg) intraperitoneally (i.p.). For a multiple low-dose protocol, which can better mimic the progression of type 1 diabetes, administer 40 mg/kg of STZ i.p. for 5 consecutive days.
-
Post-injection Care: Provide mice with 10% sucrose water for the first 24-48 hours after injection to prevent hypoglycemia due to the initial massive release of insulin from dying beta cells.
-
Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood 72 hours after the single high-dose injection or 10-14 days after the start of the low-dose regimen. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
Figure 2: STZ Induction Workflow
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess how quickly an animal can clear a glucose load from its blood, a measure of glucose tolerance.
Materials:
-
Diabetic and control mice
-
Glucose solution (e.g., 20% in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (e.g., heparinized capillaries)
Procedure:
-
Fasting: Fast mice overnight (approximately 16 hours) but allow free access to water.
-
Baseline Measurement (T=0): Take a baseline blood sample from the tail vein to measure fasting blood glucose.
-
This compound Administration: Administer this compound or vehicle orally at the desired dose and time point before the glucose challenge (e.g., 30-60 minutes prior).
-
Glucose Challenge: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at various time points after the glucose challenge, for example, at 15, 30, 60, 90, and 120 minutes.
-
Glucose Measurement: Measure blood glucose levels for each sample.
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance.
Figure 3: OGTT Experimental Workflow
Conclusion
This compound is a promising oral glucagon receptor antagonist with demonstrated efficacy in animal models of both type 1 and type 2 diabetes. The provided protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds in preclinical settings. Careful consideration of the animal model, dosing regimen, and outcome measures is crucial for obtaining robust and translatable data.
References
- 1. Weight and Glucose Reduction Observed with a Combination of Nutritional Agents in Rodent Models Does Not Translate to Humans in a Randomized Clinical Trial with Healthy Volunteers and Subjects with Type 2 Diabetes | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.stockpr.com [content.stockpr.com]
- 5. Results From Phase 1 Trials With Ligand’s this compound In Type 2 Diabetes Mellitus Published In Diabetes, Obesity And Metabolism - BioSpace [biospace.com]
- 6. Ligand Pharmaceuticals Incorporated - Ligand Announces Top-Line Results from Phase 2 Study of this compound in Patients with Type 2 Diabetes [investor.ligand.com]
- 7. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for LGD-6972 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosage of LGD-6972 (also known as RVT-1502), a potent and selective oral glucagon receptor antagonist. The information is compiled from available preclinical data to guide the design of in vivo studies in rodent and non-human primate models.
Overview of this compound
This compound is a small molecule that competitively inhibits the glucagon receptor, thereby reducing hepatic glucose production.[1][2][3] Preclinical studies have demonstrated its efficacy in lowering blood glucose levels in various animal models of diabetes, including db/db mice, Sprague-Dawley rats, and cynomolgus monkeys.[2][3][4] It has been shown to be effective in both acute and chronic administration settings.[5]
Data Presentation: Pharmacokinetics and Dosage
The following tables summarize the available pharmacokinetic data and reported dosages for this compound in various animal models.
Table 1: Pharmacokinetic Parameters of this compound Following a Single Oral Dose (3 mg/kg) [5]
| Species | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | t½ (hr) |
| Mouse | 1.71 | 6.0 | 16.3 | 5.9 |
| Rat | 1.33 | 2.0 | 7.6 | 10.9 |
| Dog | 10.9 | 9.0 | 225.0 | >24 |
| Monkey | 1.10 | 4.5 | 9.3 | 14.9 |
Table 2: Reported In Vivo Dosages of this compound [2][3]
| Animal Model | Dosage | Route of Administration | Study Type | Key Findings |
| db/db Mice | 3 mg/kg, 30 mg/kg | Oral (p.o.) | Acute & Chronic (28 days) | Significant reduction in blood glucose levels. |
| Sprague-Dawley Rats | Not Specified | Oral (p.o.) | Acute | Inhibition of glucagon-induced hyperglycemia. |
| Cynomolgus Monkeys | Not Specified | Oral (p.o.) | Acute | Inhibition of glucagon-induced hyperglycemia. |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments with this compound, based on available data and standard laboratory practices.
Oral Administration of this compound in Rodents
This protocol is designed for the oral administration of this compound to mice and rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or 1% Tween 80 in sterile water)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. A common dosing volume for mice is 10 mL/kg.
-
If starting with a powder, finely grind the this compound using a mortar and pestle.
-
Gradually add the vehicle to the powder while triturating to form a uniform paste.
-
Transfer the paste to a beaker and add the remaining vehicle.
-
Stir the suspension using a magnetic stirrer for at least 30 minutes to ensure homogeneity. A homogenizer can also be used.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the animal.
-
Measure the appropriate volume of the suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Monitor the animal for a few minutes post-administration to ensure there are no adverse reactions.
-
Glucagon Challenge Test in Rodents
This protocol is used to evaluate the ability of this compound to antagonize the hyperglycemic effect of exogenous glucagon.
Materials:
-
This compound suspension (prepared as in Protocol 3.1)
-
Glucagon (lyophilized)
-
Sterile saline or appropriate buffer for glucagon reconstitution
-
Blood glucose monitoring system (glucometer and test strips)
-
Syringes and needles for this compound and glucagon administration
Procedure:
-
Animal Preparation:
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
-
Baseline Blood Glucose Measurement:
-
Obtain a baseline blood glucose reading from the tail vein.
-
-
This compound Administration:
-
Administer this compound orally at the desired dose (e.g., 3 mg/kg or 30 mg/kg). The timing of administration before the glucagon challenge should be based on the Tmax of this compound in the specific species (see Table 1). For rats, this would be approximately 2 hours prior to the glucagon challenge.
-
-
Glucagon Administration:
-
At the designated time post-LGD-6972 administration, administer glucagon via intraperitoneal (IP) or subcutaneous (SC) injection. A typical dose of glucagon for this test is 15 µg/kg.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at regular intervals after the glucagon challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Plot the blood glucose levels over time for both the vehicle-treated and this compound-treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for a Glucagon Challenge Test
Caption: Workflow for a glucagon challenge experiment.
References
- 1. The db/db Mouse: A Useful Model for the Study of Diabetic Retinal Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand Pharmaceuticals Incorporated - Enrollment Completed in Ligand’s Phase 2 Trial of this compound in Type 2 Diabetes [investor.ligand.com]
- 3. Ligand Pharmaceuticals Incorporated - Ligand Announces Positive Preclinical Data on this compound at the American Diabetes Association’s 72nd Scientific Sessions [investor.ligand.com]
- 4. Ligand Pharmaceuticals Incorporated - Ligand Announces Top-Line Results from Phase 2 Study of this compound in Patients with Type 2 Diabetes [investor.ligand.com]
- 5. content.stockpr.com [content.stockpr.com]
Application Notes and Protocols for LGD-6972
For Researchers, Scientists, and Drug Development Professionals
Introduction
LGD-6972 is a potent and selective, orally bioavailable small molecule antagonist of the glucagon receptor (GCGR).[1][2][3] Its mechanism of action involves competitively binding to the GCGR, which inhibits glucagon-mediated signaling, leading to a reduction in hepatic glucose production.[1][2] This makes this compound a subject of interest in the research and development of therapeutics for type 2 diabetes mellitus.[1][3] These application notes provide detailed protocols for the preparation of this compound solutions and information on its stability to ensure accurate and reproducible experimental outcomes.
Data Presentation
Table 1: this compound Solubility
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (177.83 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can affect solubility; use newly opened DMSO.[1] |
| Dimethyl Sulfoxide (DMSO) | 31 mg/mL (44.1 mM) | Sonication is recommended.[4] |
Table 2: this compound Storage and Stability
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1][4] |
| Powder | 4°C | 2 years[1] |
| In Solvent | -80°C | 2 years[1] |
| In Solvent | -20°C | 1 year[1] |
Table 3: In Vivo Formulation Examples
| Formulation Composition | Final Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Prepare a stock solution in DMSO first, then add other components sequentially.[1] Sonication is recommended.[4] |
| 10% DMSO, 90% Corn oil | ≥ 2.08 mg/mL | Mix the DMSO stock solution with corn oil. Be cautious with this formulation if the dosing period exceeds half a month.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Add the DMSO stock solution to the SBE-β-CD in saline solution and mix.[1] |
| Aqueous solution with Captisol® (betadex [β-cyclodextrin] sulfobutylether sodium) | Not specified | Used in clinical studies for oral administration.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 702.90 g/mol .[1]
-
Calculate the required volume of DMSO to achieve a 100 mM concentration. For example, for 1 mg of this compound, add 14.23 µL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies
Materials:
-
This compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
To prepare a 2 mg/mL working solution as an example, dilute the stock solution with the vehicle components.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. For a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, add 4 parts PEG300 for every 1 part of DMSO stock solution.
-
Vortex the mixture until it is homogeneous.
-
Add Tween-80 to the mixture (0.5 parts) and vortex again until clear.
-
Finally, add saline to the mixture (4.5 parts) and vortex thoroughly to ensure a uniform solution.
-
It is recommended to prepare this working solution fresh for each experiment.[4]
Protocol 3: Assessment of this compound Solution Stability
Objective: To determine the stability of this compound in a prepared solution under various storage conditions.
Materials:
-
Prepared this compound solution (e.g., in DMSO or an in vivo formulation)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Temperature-controlled chambers/incubators
-
Light exposure chamber (optional)
-
pH meter
Procedure:
-
Initial Analysis (T=0):
-
Prepare a fresh solution of this compound at the desired concentration.
-
Immediately analyze an aliquot of the solution by HPLC to determine the initial concentration and purity. This will serve as the baseline (100%).
-
Record the appearance (e.g., color, clarity) of the solution.
-
-
Storage Conditions:
-
Aliquot the remaining solution into multiple vials for storage under different conditions:
-
Refrigerated (2-8°C)
-
Room temperature (e.g., 25°C)
-
Elevated temperature (e.g., 40°C)
-
Protected from light vs. exposed to light
-
-
For each condition, prepare enough aliquots for all planned time points.
-
-
Time Points:
-
Analyze the stored solutions at predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month).
-
-
Analysis at Each Time Point:
-
At each time point, retrieve an aliquot from each storage condition.
-
Allow the solution to return to room temperature.
-
Visually inspect the solution for any changes in appearance.
-
Analyze the solution by HPLC to determine the concentration of this compound and detect any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Summarize the results in a table, noting the storage condition, time point, percentage of this compound remaining, and any observed changes in appearance or the appearance of degradation peaks in the chromatogram.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetmol.cn [targetmol.cn]
- 4. This compound | Glucagon Receptor | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
LGD-6972 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LGD-6972 is a potent and selective, orally active small molecule antagonist of the glucagon receptor (GCGR).[1][2] Developed for the potential treatment of type 2 diabetes mellitus (T2DM), this compound functions by competitively inhibiting the binding of glucagon to its receptor, thereby reducing hepatic glucose production.[2] High-throughput screening (HTS) plays a crucial role in the discovery and characterization of novel GCGR antagonists like this compound by enabling the rapid screening of large compound libraries to identify molecules that modulate receptor activity. This document provides detailed application notes and protocols for the use of this compound in HTS assays.
Mechanism of Action
The glucagon receptor is a G protein-coupled receptor (GPCR) that, upon binding of its endogenous ligand glucagon, activates adenylyl cyclase through the Gαs subunit. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates downstream targets, ultimately resulting in increased glycogenolysis and gluconeogenesis in the liver, leading to a rise in blood glucose levels.
This compound acts as a competitive antagonist at the glucagon receptor.[2] By binding to the receptor, it prevents glucagon from binding and initiating the downstream signaling cascade. This inhibitory action leads to a suppression of cAMP production and a subsequent reduction in hepatic glucose output.[2]
High-Throughput Screening Applications
HTS is instrumental in identifying and characterizing GCGR antagonists. A typical HTS workflow involves a primary screen of a large compound library to identify "hits" that bind to the receptor, followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Data Presentation
| Parameter | This compound Value | Assay Type | Cell Line/System | Reference |
| IC50 | ~1 nM | Glucagon Receptor Binding | Recombinant hGCGR | [3] |
| IC50 | 0.5 nM | cAMP Production | Human Hepatocytes | [3] |
| Selectivity | >10,000 nM (IC50) | GLP-1R cAMP Assay | - | [3] |
| Selectivity | >10,000 nM (IC50) | GIPR cAMP Assay | - | [3] |
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay
This protocol describes a primary high-throughput screening assay to identify compounds that compete with a fluorescently labeled glucagon analog for binding to the glucagon receptor.
Materials:
-
HEK293 cells stably expressing human glucagon receptor (hGCGR)
-
Terbium-labeled anti-tag antibody (e.g., anti-His)
-
Fluorescently labeled glucagon analog (e.g., FITC-glucagon)
-
Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4
-
384-well low-volume white plates
-
Compound library diluted in DMSO
-
This compound (as a positive control)
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293-hGCGR cells to ~90% confluency.
-
Harvest cells and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.
-
Centrifuge the lysate at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Assay Protocol:
-
Add 2 µL of diluted compound or control (this compound or DMSO) to the wells of a 384-well plate.
-
Add 4 µL of hGCGR membrane preparation to each well.
-
Add 4 µL of a mixture of Terbium-labeled anti-tag antibody and fluorescently labeled glucagon analog to each well.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio and determine the percent inhibition for each compound.
-
Protocol 2: HTRF cAMP Functional Assay
This protocol outlines a secondary functional assay to measure the ability of compounds to inhibit glucagon-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing hGCGR
-
Glucagon
-
This compound (as a positive control)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
Stimulation buffer: HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX, pH 7.4
-
384-well low-volume white plates
Procedure:
-
Cell Preparation:
-
Seed CHO-K1-hGCGR cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
-
Assay Protocol:
-
Remove the culture medium and add 5 µL of stimulation buffer containing the test compound or control (this compound or DMSO).
-
Pre-incubate for 30 minutes at 37°C.
-
Add 5 µL of stimulation buffer containing glucagon at a final concentration of EC80.
-
Incubate for 30 minutes at 37°C.
-
Add 5 µL of cAMP-d2 followed by 5 µL of anti-cAMP-cryptate to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader.
-
Calculate the HTRF ratio and determine the IC50 values for active compounds.
-
Protocol 3: Cellular Glucose Production Assay
This protocol describes a tertiary cellular assay to assess the effect of compounds on glucagon-stimulated glucose production in primary hepatocytes.
Materials:
-
Primary human hepatocytes
-
Hepatocyte culture medium
-
Glucose production buffer (glucose-free DMEM supplemented with lactate and pyruvate)
-
Glucagon
-
This compound (as a positive control)
-
Glucose assay kit (e.g., glucose oxidase-based)
-
96-well tissue culture plates
Procedure:
-
Cell Preparation:
-
Plate primary human hepatocytes in 96-well plates and allow them to attach overnight.
-
-
Assay Protocol:
-
Wash the cells with glucose-free DMEM.
-
Add 100 µL of glucose production buffer containing the test compound or control (this compound or DMSO) and incubate for 2 hours.
-
Add glucagon to a final concentration that elicits a submaximal response.
-
Incubate for 4-6 hours at 37°C.
-
Collect the supernatant from each well.
-
Measure the glucose concentration in the supernatant using a glucose assay kit according to the manufacturer's instructions.
-
Determine the percent inhibition of glucagon-stimulated glucose production for each compound.
-
References
LGD-6972: A Chemical Probe for the Glucagon Receptor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
LGD-6972 (also known as RVT-1502) is a potent, selective, and orally bioavailable small molecule antagonist of the human glucagon receptor (GCGR).[1][2][3][4] The glucagon receptor is a Class B G-protein coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis.[5][6][7][8] Upon binding of its endogenous ligand, glucagon, the GCGR activates a signaling cascade that leads to increased hepatic glucose production, primarily through glycogenolysis and gluconeogenesis.[5][6][7][8] In conditions such as type 2 diabetes mellitus (T2DM), elevated glucagon levels contribute to hyperglycemia.[1][9] By competitively inhibiting the binding of glucagon to its receptor, this compound effectively suppresses glucagon-mediated signal transduction, leading to a reduction in hepatic glucose output.[1][3] These properties make this compound a valuable chemical probe for studying the physiological and pathophysiological roles of the glucagon receptor, as well as a promising therapeutic candidate for the treatment of T2DM.[3][9]
Mechanism of Action
This compound acts as a competitive antagonist at the glucagon receptor. By binding to the receptor, it prevents the conformational changes induced by glucagon, thereby inhibiting the activation of the associated Gαs protein. This, in turn, prevents the activation of adenylyl cyclase and the subsequent production of the second messenger cyclic adenosine monophosphate (cAMP).[5][8] The reduction in intracellular cAMP levels leads to decreased activation of protein kinase A (PKA), a key enzyme that phosphorylates and activates downstream targets involved in glucose metabolism.[8][10] The net effect is a reduction in hepatic glucose production.[1][3]
Data Presentation
In Vitro Potency and Selectivity of this compound
| Parameter | Species/System | Value | Reference |
| IC50 (cAMP) | Human GCGR | ~1 nM | [1] |
| IC50 (Glucagon Displacement) | Recombinant hGCGR | 5.0 nM | [1] |
| EC50 (cAMP production) | Human Hepatocytes (0.1 nM Glucagon) | 0.5 nM | [1] |
| EC50 (Glucose production) | Human Hepatocytes (0.1 nM Glucagon) | Not explicitly stated, but potent inhibition shown | [1] |
| Selectivity vs. hGLP-1R (IC50) | Human | >10,000 nM | [1] |
| Selectivity vs. hGIPR (IC50) | Human | 3,000 nM | [1] |
In Vivo Efficacy of this compound (Clinical Studies)
| Study Population | Treatment | Change in HbA1c (from baseline) | Change in Fasting Plasma Glucose (FPG) | Reference |
| T2DM on metformin | This compound (5 mg) | -0.90% | -38 mg/dL | [9][11] |
| T2DM on metformin | This compound (10 mg) | -0.92% | -40 mg/dL | [9][11] |
| T2DM on metformin | This compound (15 mg) | -1.20% | -47 mg/dL | [9][11] |
| T2DM on metformin | Placebo | -0.15% | Not specified in this format | [9] |
| Healthy Subjects & T2DM | This compound (multiple doses) | Not applicable for this study design | Max decrease of 56.8 mg/dL on day 14 in T2DM | [3][12] |
Experimental Protocols
Glucagon Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity of this compound for the human glucagon receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing the recombinant human glucagon receptor (e.g., CHO-hGCGR).
-
[125I]-glucagon (radioligand).
-
This compound (or other test compounds).
-
Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA.
-
Wash Buffer: 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA.
-
GF/C 96-well filter plates.
-
0.33% polyethyleneimine (PEI).
-
Scintillation counter.
Procedure:
-
Pre-coat the GF/C filter plates with 0.33% PEI for 30 minutes at room temperature. Wash the plates with wash buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [125I]-glucagon (at a final concentration of ~1 nM), and 25 µL of varying concentrations of this compound (typically from 1 pM to 10 µM). For total binding, add 25 µL of binding buffer instead of the test compound. For non-specific binding, add 25 µL of a high concentration of unlabeled glucagon (e.g., 1 µM).
-
Add 100 µL of the membrane preparation (5-10 µg protein/well) to each well to initiate the binding reaction.
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Transfer the contents of the assay plate to the pre-treated filter plate and aspirate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate, add scintillant to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
Functional Antagonism Assay: cAMP Production
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit glucagon-stimulated cAMP production in cells expressing the human glucagon receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human glucagon receptor.
-
Cell culture medium.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Glucagon.
-
This compound (or other test compounds).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Seed the cells in a 96-well or 384-well plate and culture overnight to allow for adherence.
-
On the day of the assay, aspirate the culture medium and wash the cells with PBS.
-
Add 25 µL of stimulation buffer containing varying concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add 25 µL of stimulation buffer containing glucagon at a concentration that elicits a submaximal response (e.g., EC80, typically around 3 nM) to all wells except the basal control (which receives stimulation buffer only).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Generate a dose-response curve for this compound's inhibition of glucagon-stimulated cAMP production and calculate the IC50 value.
Glucose Production Assay in Primary Human Hepatocytes
Objective: To evaluate the effect of this compound on glucagon-stimulated glucose production in a physiologically relevant cell model.
Materials:
-
Cryopreserved primary human hepatocytes.
-
Hepatocyte plating and maintenance medium.
-
Collagen-coated plates.
-
Starvation Medium: Glucose-free DMEM.
-
Gluconeogenic Substrate Solution: Glucose-free DMEM containing sodium lactate (20 mM) and sodium pyruvate (2 mM).
-
Glucagon.
-
This compound.
-
Glucose assay kit.
Procedure:
-
Thaw and plate the primary human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer (typically 24-48 hours).
-
Wash the cells with PBS and then incubate in starvation medium for 6 hours to deplete intracellular glucose stores.
-
After the starvation period, replace the medium with the gluconeogenic substrate solution containing varying concentrations of this compound.
-
Incubate for 30 minutes.
-
Add glucagon (at a concentration of ~0.1-1 nM) to stimulate glucose production. Include control wells with no glucagon (basal) and glucagon alone (stimulated).
-
Incubate for 24 hours.
-
Collect the culture supernatant and measure the glucose concentration using a commercially available glucose assay kit.
-
Determine the inhibitory effect of this compound on glucagon-stimulated glucose production.
In Vivo Glucagon Challenge in Rodents
Objective: To assess the in vivo efficacy of this compound in blocking glucagon-induced hyperglycemia.
Materials:
-
Male Wistar or Sprague-Dawley rats (or other suitable rodent model).
-
This compound formulation for oral administration (e.g., in a vehicle like 0.5% methylcellulose).
-
Glucagon solution for subcutaneous or intraperitoneal injection.
-
Glucometer and test strips.
Procedure:
-
Fast the animals overnight (approximately 16 hours) but allow free access to water.
-
Administer this compound or vehicle orally (p.o.) at the desired doses.
-
At a specified time post-dose (e.g., 1-2 hours), take a baseline blood glucose measurement from the tail vein.
-
Administer a glucagon challenge (e.g., 10-30 µg/kg) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Monitor blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucagon injection.
-
Plot the blood glucose levels over time and calculate the area under the curve (AUC) for the glucose excursion.
-
Compare the glucose AUC in the this compound-treated groups to the vehicle-treated group to determine the percentage of inhibition of the glucagon response.
Visualizations
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro cAMP functional antagonism assay.
Caption: Workflow for the in vivo glucagon challenge experiment in rodents.
References
- 1. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. content.stockpr.com [content.stockpr.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for LGD-6972 Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the target engagement of LGD-6972, a potent and selective small molecule antagonist of the glucagon receptor (GCGR). This compound, also known as RVT-1502, is an investigational therapeutic for type 2 diabetes mellitus (T2DM).[1][2][3] By competitively binding to the GCGR, this compound inhibits glucagon-mediated signal transduction, leading to a reduction in hepatic glucose production.[4][5]
Mechanism of Action
Glucagon, a peptide hormone, plays a crucial role in glucose homeostasis by stimulating gluconeogenesis and glycogenolysis in the liver.[6][7] In individuals with T2DM, inappropriately elevated glucagon levels contribute to hyperglycemia.[8] this compound acts by blocking the binding of glucagon to its receptor, thereby mitigating these effects and lowering blood glucose levels.[4][5] Preclinical and clinical studies have demonstrated that this compound effectively reduces fasting and postprandial glucose levels.[1][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound, demonstrating its potency and efficacy.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Notes |
| IC50 (cAMP assay) | ~1 nM | Human | Potent antagonist in a functional assay.[3] |
| Selectivity vs. GLP-1R | >10,000-fold | Human | Highly selective against the related GLP-1 receptor. |
| Selectivity vs. GIPR | >10,000-fold | Human | Highly selective against the related GIP receptor. |
Table 2: Phase 1 Clinical Trial Results in Subjects with T2DM (14 days of treatment)
| Parameter | This compound Dose | Change from Baseline |
| Fasting Plasma Glucose | 5 mg, 10 mg, 15 mg (daily) | Maximal decrease of 57 mg/dL on day 14.[1][9] |
Table 3: Phase 2 Clinical Trial Results in Subjects with T2DM on Metformin (12 weeks of treatment)
| Parameter | Placebo | 5 mg this compound | 10 mg this compound | 15 mg this compound |
| Change in HbA1c | -0.15% | -0.90% | -0.92% | -1.20% |
| Change in Fasting Plasma Glucose | - | -30.1 mg/dL | - | -39.3 mg/dL |
| Change in Fasting Glucagon | - | 1.9-fold increase | - | 3.1-fold increase |
| Change in Total GLP-1 | - | 1.3-fold increase | - | 1.4-fold increase |
| Change in Active GLP-1 | - | 1.1-fold increase | - | 1.4-fold increase |
All this compound dose groups showed a statistically significant decrease in HbA1c from baseline (p<0.0001).[8]
Signaling Pathways and Experimental Workflows
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro characterization of this compound.
Caption: How this compound lowers blood glucose levels.
Experimental Protocols
The following are detailed protocols for key experiments to assess the target engagement and functional activity of this compound.
Protocol 1: Radioligand Binding Assay for Glucagon Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human glucagon receptor.
Materials:
-
Membrane preparation from cells stably expressing the human glucagon receptor (e.g., HEK293 or CHO cells).
-
[125I]-labeled glucagon (radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the glucagon receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, [125I]-glucagon, and binding buffer.
-
Non-specific Binding: Membrane preparation, [125I]-glucagon, and a high concentration of unlabeled glucagon.
-
Competition Binding: Membrane preparation, [125I]-glucagon, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Glucagon-Stimulated cAMP Functional Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting glucagon-stimulated cAMP production.
Materials:
-
Cells stably expressing the human glucagon receptor.
-
Glucagon.
-
This compound.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Aspirate the culture medium.
-
Add fresh medium containing a phosphodiesterase inhibitor and varying concentrations of this compound.
-
Incubate for a short period (e.g., 15-30 minutes).
-
-
Glucagon Stimulation: Add a fixed concentration of glucagon (typically the EC80) to all wells except the basal control.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance in a diabetic mouse model (e.g., db/db mice).
Materials:
-
Diabetic mice (and non-diabetic controls).
-
This compound formulation for oral administration.
-
Vehicle control.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Blood glucose meter and test strips.
Procedure:
-
Acclimatization and Dosing: Acclimatize the animals and administer this compound or vehicle orally at a predetermined time before the glucose challenge.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Measure the fasting blood glucose level from a tail snip (time 0).
-
Glucose Challenge: Administer the glucose solution orally.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion. Compare the AUC values between the this compound-treated and vehicle-treated groups to assess the improvement in glucose tolerance.
These protocols provide a framework for the comprehensive evaluation of this compound's target engagement and its impact on glucose metabolism. For successful implementation, it is crucial to optimize assay conditions and adhere to best practices in experimental design and data analysis.
References
- 1. droracle.ai [droracle.ai]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Oral glucose tolerance test clearance in type 2 diabetes patients who underwent remission following intense lifestyle modification: A quasi-experimental study | PLOS One [journals.plos.org]
- 6. glucagon.com [glucagon.com]
- 7. This compound | Glucagon Receptor | TargetMol [targetmol.com]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
Troubleshooting & Optimization
optimizing LGD-6972 concentration for assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of LGD-6972 in various assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to potential problems that may arise during in vitro and in vivo experiments with this compound.
| Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent or no reduction in glucagon-stimulated effects (e.g., cAMP production, glucose output) | 1. Compound Degradation: this compound may have degraded due to improper storage. 2. Suboptimal Concentration: The concentration of this compound used may be too low to effectively antagonize the glucagon receptor. 3. Cell Health: Poor cell viability or low expression of the glucagon receptor (GCGR) in the cell line used. 4. Assay Conditions: Issues with assay components, such as the glucagon concentration being too high or incubation times being inappropriate. | 1. Verify Compound Integrity: Confirm the purity and integrity of your this compound stock using analytical methods like HPLC-MS. Ensure it has been stored correctly at -20°C for up to one year or -80°C for up to two years.[1] 2. Conduct a Dose-Response Study: Perform a dose-response experiment to determine the optimal effective concentration (EC50) in your specific assay system. Published data indicates an EC50 of 0.5 nM for inhibiting glucagon-stimulated cAMP production in human hepatocytes.[2] 3. Assess Cell Viability and Receptor Expression: Use a cell viability assay (e.g., trypan blue exclusion, MTT assay) to ensure cells are healthy. Confirm GCGR expression in your cell line using techniques like qPCR or western blotting. 4. Optimize Assay Parameters: Titrate the glucagon concentration to find an EC80 concentration for stimulation to allow for a sufficient window for observing inhibition. Optimize incubation times for both glucagon and this compound. |
| Unexpected Off-Target Effects | 1. Non-Specific Binding: At high concentrations, this compound may exhibit off-target effects. 2. Interaction with Other Pathways: The compound might be indirectly influencing other signaling pathways. | 1. Use Lower, More Specific Concentrations: Stick to concentrations around the known EC50 or IC50 values to minimize the risk of off-target binding. 2. Employ Control Compounds: Use a structurally unrelated GCGR antagonist as a control to confirm that the observed effects are specific to GCGR antagonism. |
| Poor In Vivo Efficacy | 1. Pharmacokinetic Issues: The compound may have poor oral bioavailability or a short half-life in the chosen animal model. 2. Animal Model Differences: The pharmacology of the glucagon receptor or glucagon signaling pathway may differ between the animal model and humans. 3. Compensatory Mechanisms: The animal's physiology may be compensating for the glucagon receptor blockade. | 1. Review Pharmacokinetic Data: this compound has shown good oral bioavailability and a long half-life in multiple species, including mice, rats, dogs, and monkeys.[2] Ensure your dosing regimen is appropriate for the species being used. 2. Select an Appropriate Animal Model: Use well-validated diabetic animal models, such as db/db mice, where this compound has demonstrated efficacy in reducing hyperglycemia.[2] 3. Measure Counter-Regulatory Hormones: Assess levels of other hormones involved in glucose homeostasis to understand any compensatory responses. |
| Variability in Experimental Results | 1. Inconsistent Compound Preparation: Errors in preparing stock solutions or serial dilutions. 2. Assay Plate Inconsistencies: Edge effects or uneven cell seeding in multi-well plates. 3. Biological Variation: Natural variation within cell lines or between individual animals. | 1. Standardize Solution Preparation: Prepare fresh working solutions for each experiment from a validated stock. Use precise pipetting techniques. For in vivo studies, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] 2. Improve Assay Technique: Avoid using the outer wells of assay plates, which are more prone to evaporation. Ensure a uniform cell monolayer by proper cell seeding techniques. 3. Increase Sample Size: Use a sufficient number of replicates for in vitro assays and an adequate number of animals per group for in vivo studies to account for biological variability. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective and orally active antagonist of the glucagon receptor (GCGR).[1] It competitively binds to the GCGR, thereby inhibiting glucagon-mediated signaling. This leads to a suppression of downstream effects such as cyclic AMP (cAMP) production and hepatic glucose output.[1][3]
2. What is the recommended starting concentration for in vitro assays?
A good starting point for in vitro assays is to perform a dose-response curve centered around the known EC50 value. For this compound, the EC50 for inhibiting glucagon-stimulated cAMP production in human hepatocytes is approximately 0.5 nM.[2] Therefore, a concentration range from 0.01 nM to 100 nM would be appropriate for initial experiments.
3. What are the key quantitative parameters for this compound?
The following table summarizes important quantitative data for this compound:
| Parameter | Value | Assay/Model | Reference |
| EC50 | 0.5 nM | cAMP Production (Human Hepatocytes, 0.1 nM Glucagon) | [2] |
| EC50 | 42.2 ng/mL | Maximal decrease in fasting plasma glucose (in vivo PK/PD modeling) | [3] |
Pharmacokinetic Parameters (3 mg/kg, p.o.) [2]
| Species | Cmax (µg/mL) | Tmax (hr) | AUC (µg•h/mL) | t1/2 (hr) | F (%) |
| Mouse | 1.71 | 6.0 | 16.3 | 5.9 | 47 |
| Rat | 1.33 | 2.0 | 7.6 | 10.9 | 36 |
| Dog | 10.9 | 9.0 | 225.0 | >24 | 57 |
| Monkey | 1.10 | 4.5 | 9.3 | 14.9 | 20 |
4. How should I prepare this compound for in vitro and in vivo studies?
-
In Vitro: For in vitro assays, this compound can be dissolved in DMSO to prepare a stock solution.[4] Further dilutions should be made in the appropriate cell culture medium. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
In Vivo: A common vehicle for oral administration in animal studies is a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is recommended to prepare this formulation freshly on the day of use.
5. What are some common in vitro assays used to characterize this compound?
-
Glucagon Receptor Binding Assay: To determine the binding affinity of this compound to the GCGR.
-
cAMP Accumulation Assay: To measure the inhibition of glucagon-stimulated cAMP production in cells expressing the GCGR (e.g., primary hepatocytes, HEK293-hGCGR).[5]
-
Hepatic Glucose Output Assay: To assess the effect of this compound on glucagon-stimulated glucose production in primary hepatocytes.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol outlines a method to measure the inhibitory effect of this compound on glucagon-stimulated cAMP production.
-
Cell Seeding: Plate a cell line stably expressing the human glucagon receptor (e.g., HEK293-hGCGR) in a 96-well plate at an appropriate density and allow cells to adhere overnight.[5]
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of glucagon at a concentration that elicits approximately 80% of its maximal response (EC80).
-
Pre-incubation with this compound: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound for 15-30 minutes.
-
Glucagon Stimulation: Add the EC80 concentration of glucagon to the wells and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol describes how to assess the effect of this compound on glucose tolerance in a rodent model.
-
Animal Acclimatization and Fasting: Acclimate the animals to the experimental conditions. Fast the animals for 6 hours prior to the glucose challenge.[5]
-
Compound Administration: Administer this compound or vehicle orally (p.o.) at the desired dose.
-
Baseline Blood Glucose: After a set pre-treatment time (e.g., 60 minutes), measure baseline blood glucose from a tail snip using a glucometer.[5]
-
Glucose Challenge: Administer a bolus of glucose (typically 2 g/kg) via oral gavage.[5]
-
Blood Glucose Monitoring: Measure blood glucose at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[5]
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. content.stockpr.com [content.stockpr.com]
- 3. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Glucagon Receptor | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
interpreting unexpected results with LGD-6972
Welcome to the technical support center for LGD-6972 (also known as RVT-1502). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and orally active antagonist of the glucagon receptor (GCGR).[1][2] In vitro studies have shown that it competitively binds to the GCGR with high affinity, thereby suppressing glucagon-stimulated cyclic AMP (cAMP) and glucose production.[1] Its primary pharmacological activity is mediated by inhibiting the signaling pathway of the glucagon receptor.[1]
Q2: What is the expected effect of this compound on blood glucose levels?
A2: As a glucagon receptor antagonist, this compound is expected to lower blood glucose levels.[3] It achieves this by inhibiting glucagon's stimulation of hepatic glucose production (gluconeogenesis and glycogenolysis).[4][5] Clinical trials in patients with type 2 diabetes mellitus (T2DM) have demonstrated that this compound significantly reduces both fasting plasma glucose and HbA1c levels.[6][7]
Q3: Is hypoglycemia a significant risk when using this compound?
A3: The risk of hypoglycemia with this compound monotherapy is considered low.[8] In clinical studies, the incidence of hypoglycemia was not significantly different from placebo.[8] This is attributed to its mechanism of action, which does not directly lower blood glucose below the normal physiological range in the same manner as insulin.[9] However, the risk may be elevated when this compound is used in combination with other anti-diabetic medications.
Q4: Why might I observe an increase in fasting glucagon levels after administering this compound?
A4: A paradoxical increase in fasting plasma glucagon levels is a known effect of glucagon receptor antagonism.[2][7][8][10] This is believed to be a compensatory physiological response to the blockade of the glucagon receptor. The body attempts to overcome the inhibition by increasing the secretion of glucagon.[11] This feedback loop is an important consideration when interpreting experimental results.
Q5: What is the effect of this compound on GLP-1 levels?
A5: Treatment with this compound has been observed to increase levels of glucagon-like peptide-1 (GLP-1).[7][8] This is considered a potentially beneficial off-target effect, as GLP-1 also contributes to lowering blood glucose.[9] The increase in GLP-1 may result from a compensatory increase in islet α-cell activity and a shift towards islet GLP-1 production.[11]
Q6: Have there been any observed effects of this compound on lipid profiles?
A6: While some other small molecule glucagon receptor antagonists have been associated with dose-dependent increases in LDL cholesterol, body weight, and blood pressure, Phase 2 clinical trials of this compound showed no consistent, dose-related changes in lipids (including total cholesterol, LDL, HDL, and triglycerides), body weight, or blood pressure compared to placebo.[4][6][7][8]
Troubleshooting Guides
Issue 1: Unexpectedly High Liver Enzyme Levels (ALT/AST)
Observation: You observe a mild to moderate elevation in alanine aminotransferase (ALT) and/or aspartate aminotransferase (AST) levels in your in vivo experiments following this compound administration.
Possible Causes:
-
Drug-Induced Liver Injury: Although clinical trials reported only mild, reversible increases in aminotransferase levels without signs of severe liver toxicity, direct hepatotoxicity cannot be entirely ruled out, especially at higher concentrations or in specific experimental models.[8][12]
-
Off-Target Effects: The compound might interact with other hepatic pathways.
-
Underlying Model Pathology: The animal model used may have a predisposition to liver abnormalities that are exacerbated by the experimental conditions.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the liver function tests on a new set of samples to rule out experimental error.
-
Dose-Response Analysis: If not already done, perform a dose-response study to determine if the elevation in liver enzymes is dose-dependent.
-
Time-Course Analysis: Measure liver enzymes at multiple time points after this compound administration to understand the kinetics of the effect and to see if it's transient.
-
Histopathological Examination: Collect liver tissue for histological analysis to look for signs of liver injury, inflammation, or steatosis.
-
Assess Other Liver Function Markers: Measure other markers of liver function, such as alkaline phosphatase (ALP), bilirubin, and albumin, to get a more complete picture of liver health.[13] An isolated increase in ALT/AST is less concerning than elevations accompanied by changes in these other markers.
-
Consider the AST/ALT Ratio: An AST:ALT ratio greater than 2:1 may suggest alcohol-induced injury (if applicable to the model) or other specific types of liver damage.[14]
Issue 2: Lack of Expected Glucose-Lowering Effect
Observation: Administration of this compound does not result in a significant reduction in blood glucose levels in your experimental model.
Possible Causes:
-
Compound Integrity: The this compound may have degraded due to improper storage or handling.
-
Suboptimal Dosing: The administered dose may be too low to elicit a significant effect in your specific model.
-
Model-Specific Resistance: The chosen animal model may have a glucagon signaling pathway that is less sensitive to this specific antagonist.
-
Compensatory Mechanisms: The body may be upregulating other glucose-elevating pathways to compensate for the glucagon receptor blockade.
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and concentration of your this compound stock solution using an appropriate analytical method such as HPLC-MS.
-
Review Storage Conditions: Ensure that the compound has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C for long-term storage).[1]
-
Conduct a Dose-Response Study: Administer a range of doses to determine the optimal effective dose for your model.
-
Evaluate Target Engagement: If possible, perform an in vivo or ex vivo assay to confirm that this compound is binding to and inhibiting the glucagon receptor in your model system.
-
Assess Counter-Regulatory Hormones: Measure the levels of other hormones involved in glucose homeostasis, such as insulin and catecholamines, to investigate potential compensatory responses.
Data Presentation
Table 1: Summary of Phase 2 Clinical Trial Results for this compound [6][7]
| Parameter | Placebo | 5 mg this compound | 10 mg this compound | 15 mg this compound |
| Change in HbA1c from Baseline (%) | -0.15 | -0.90 | -0.92 | -1.20 |
| Change in Fasting Plasma Glucose from Baseline (mg/dL) | N/A | -30.1 | N/A | -39.3 |
| Fold Increase in Fasting Glucagon from Baseline | N/A | 1.9 | N/A | 3.1 |
| Fold Increase in Total GLP-1 from Baseline | N/A | 1.3 | N/A | 1.4 |
| Fold Increase in Active GLP-1 from Baseline | N/A | 1.1 | N/A | 1.4 |
Experimental Protocols
Protocol 1: In Vitro Glucagon Receptor Antagonism Assay (cAMP Measurement)
Objective: To determine the in vitro potency of this compound in inhibiting glucagon-stimulated cAMP production in a cell line expressing the human glucagon receptor (hGCGR).
Materials:
-
HEK293 cell line stably expressing hGCGR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Glucagon
-
cAMP assay kit (e.g., HTRF or ELISA)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed the HEK293-hGCGR cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Antagonist Incubation: Remove the cell culture medium and add the different concentrations of this compound to the wells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Glucagon Stimulation: Add a fixed concentration of glucagon (e.g., at its EC80) to the wells containing the antagonist and incubate for a further 15 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP concentration against the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of this compound on glucose tolerance in an in vivo model.
Materials:
-
Experimental animals (e.g., diabetic mouse model)
-
This compound formulation for oral administration
-
Glucose solution for oral gavage (e.g., 2 g/kg)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillaries)
Methodology:
-
Acclimatization and Fasting: Acclimatize the animals to the experimental conditions. Fast the animals for a specified period (e.g., 6 hours) before the test.
-
Compound Administration: Administer this compound or vehicle control orally at the desired dose and time point before the glucose challenge.
-
Baseline Blood Glucose: At time 0, measure the baseline blood glucose level from a tail snip.
-
Glucose Challenge: Immediately after the baseline measurement, administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at regular intervals after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify and compare glucose tolerance between the groups.
Visualizations
Caption: Glucagon signaling pathway and this compound inhibition.
Caption: Troubleshooting workflow for unexpected in vivo results.
Caption: Experimental workflow for in vitro cAMP assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligand Pharmaceuticals Incorporated - Ligand Announces Top-Line Results from Phase 2 Study of this compound in Patients with Type 2 Diabetes [investor.ligand.com]
- 5. Paradoxical stimulation of glucagon secretion by high glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist this compound in healthy subjects and subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glucagon.com [glucagon.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. How to approach elevated liver enzymes? | AASLD [aasld.org]
- 14. lancet.co.za [lancet.co.za]
LGD-6972 Technical Support Center: Troubleshooting Experimental Stability Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential stability issues that may be encountered during in-vitro and in-vivo experiments with the glucagon receptor antagonist, LGD-6972. The information is curated to assist in troubleshooting unexpected experimental outcomes and ensuring the integrity of the compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Based on available data, the following conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1][2] |
| 4°C | Up to 2 years[2] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[2] |
| -20°C | Up to 1 year[1][2] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions upon preparation.[2]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents and techniques?
A2: this compound is soluble in DMSO.[1][2] For in-vitro stock solutions, a concentration of up to 125 mg/mL in DMSO has been reported.[2] It is noted that hygroscopic DMSO can negatively impact solubility, so using newly opened DMSO is advised.[2] Sonication or gentle heating may aid in dissolution.[1]
For in-vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, achieving a concentration of 2 mg/mL.[1] It is recommended to prepare this working solution fresh on the day of use.[2]
Q3: My in-vivo experiment with this compound is showing inconsistent or no reduction in blood glucose. What are the potential causes?
A3: Several factors could contribute to a lack of efficacy in animal models. Consider the following troubleshooting steps:
-
Compound Integrity: Verify the identity and purity of your this compound sample using an appropriate analytical method, such as HPLC-MS.[3] Degradation of the compound due to improper storage or handling can lead to reduced potency.
-
Dose-Response: It is essential to perform a dose-response study to determine the optimal effective dose for your specific animal model and experimental conditions.[3]
-
Animal Model Variability: The pharmacology of the glucagon receptor and its signaling pathways can differ between species. The chosen animal model may have a different sensitivity to this compound compared to what has been reported in other models.[3]
-
Compensatory Mechanisms: The body has redundant pathways to regulate glucose homeostasis. It is possible that compensatory mechanisms are masking the effect of glucagon receptor blockade.[3] Consider measuring other hormones involved in glucose regulation, such as insulin and catecholamines.[3]
Q4: Are there any known off-target effects of this compound that could affect my experimental results?
A4: While this compound is described as a selective glucagon receptor antagonist, some effects observed with this class of compounds that could be relevant to your experiments include:
-
Increased GLP-1 Levels: Antagonism of the glucagon receptor can lead to an increase in circulating levels of glucagon-like peptide-1 (GLP-1), which also has glucose-lowering properties.[3]
-
Changes in Lipid Profile: Some small molecule glucagon receptor antagonists have been associated with elevations in LDL cholesterol.[4]
-
Elevated Aminotransferases: Mild and reversible increases in liver aminotransferase levels (ALT and AST) have been observed in some studies with glucagon receptor antagonists.[5]
Troubleshooting Guide: Investigating this compound Instability
If you suspect that the stability of this compound is compromising your experimental results, a systematic approach to troubleshooting is recommended.
Logical Workflow for Troubleshooting Unexpected Results
References
LGD-6972 Technical Support Center: Prevention of Degradation
For researchers, scientists, and drug development professionals, ensuring the stability and integrity of investigational compounds like LGD-6972 is paramount for reproducible and reliable experimental results. This technical support center provides essential guidance on preventing the degradation of this compound, a selective and orally active glucagon receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound have not been extensively published, small molecules of similar complexity can be susceptible to degradation from factors such as improper storage temperatures, repeated freeze-thaw cycles, exposure to light, and inappropriate solvent conditions. For instance, hygroscopic solvents like DMSO can absorb moisture, which may impact the long-term stability of the dissolved compound.
Q2: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to adhere to the recommended storage conditions. These guidelines are designed to minimize chemical degradation and preserve the compound's activity.
Q3: Can I prepare a stock solution of this compound and store it for later use?
Yes, stock solutions can be prepared and stored, but it is critical to follow best practices to prevent degradation. Once prepared, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: I left my this compound solution at room temperature for an extended period. Is it still usable?
Prolonged exposure to room temperature is not recommended. The stability of this compound at room temperature in solution has not been publicly documented. For critical experiments, it is advisable to use a freshly prepared solution or a properly stored aliquot. If you must use the solution, consider running a small-scale pilot experiment to verify its activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | - Verify that the compound and its solutions have been stored according to the recommended conditions.- Prepare a fresh stock solution from the powder form.- Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Reduced potency of this compound in assays | The compound may have degraded over time or due to environmental exposure. | - Use a new, unopened vial of this compound to prepare a fresh solution.- If possible, perform a quality control check, such as HPLC, to assess the purity of the compound. |
| Precipitate observed in a thawed stock solution | The solubility of this compound may be limited in the chosen solvent at lower temperatures. | - Gently warm the solution and vortex to redissolve the precipitate.- If the precipitate persists, sonication may be necessary.- Consider preparing a more dilute stock solution if precipitation is a recurring issue. |
Data Presentation
Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][2] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 2 years | [1] |
| In Solvent | -20°C | 1 year | [1][2] |
Recommended Solvents for this compound
| Solvent | Concentration | Notes | Source |
| DMSO | 125 mg/mL (177.83 mM) | Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO as it is hygroscopic. | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (2.85 mM) | Sonication is recommended for complete dissolution. | [2] |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solutions
This protocol outlines the steps for preparing a stock solution of this compound and storing it to minimize degradation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed polypropylene tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).
Visualizations
Logical Workflow for Preventing this compound Degradation
Caption: A logical workflow illustrating the key steps to prevent the degradation of this compound from receipt to experimental use.
Hypothetical Glucagon Receptor Signaling Pathway
Caption: A simplified diagram showing the glucagon receptor signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: LGD-6972 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LGD-6972 in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize experimental outcomes and address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vivo?
This compound is an orally bioavailable, small molecule antagonist of the glucagon receptor (GCGR).[1][2][3] In vivo, it works by competitively binding to the GCGR, primarily in the liver, and inhibiting the downstream signaling cascade initiated by glucagon.[1][2] This action suppresses glucagon-stimulated glucose production (gluconeogenesis and glycogenolysis), leading to a reduction in plasma glucose levels.[4][5] This mechanism is particularly relevant in conditions like type 2 diabetes where inappropriately elevated glucagon levels contribute to hyperglycemia.[3][4]
Q2: What are the reported in vivo effects of this compound on glucose metabolism?
Preclinical and clinical studies have demonstrated that this compound effectively lowers blood glucose. In animal models, including rats, monkeys, and mice with diet-induced or genetic diabetes, this compound has been shown to inhibit glucagon-induced hyperglycemia and lower both fasting and non-fasting glucose levels.[6][7] In clinical trials with subjects having type 2 diabetes, this compound produced a robust, dose-dependent reduction in fasting plasma glucose and HbA1c levels.[3][6]
Q3: What is the pharmacokinetic profile of this compound in vivo?
This compound exhibits good oral bioavailability and a low clearance rate in animals, which is predictive of a low, once-daily dose in humans.[8] Phase 1 clinical studies have shown that it has linear plasma pharmacokinetics consistent with once-daily dosing in both healthy subjects and those with type 2 diabetes.[2]
Q4: Can this compound be used in combination with other anti-diabetic agents?
Yes, this compound has shown additive effects when used in combination with other anti-diabetic therapies. Preclinical studies suggest it can be effectively combined with insulin therapy and may even be useful in an insulin-sparing regimen.[6][7] Clinical trials have evaluated this compound as an adjunct to metformin therapy in patients with type 2 diabetes, demonstrating significant improvements in glycemic control.[3]
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during in vivo experiments with this compound.
Issue 1: Suboptimal or Lack of Efficacy in Lowering Blood Glucose
| Possible Cause | Troubleshooting Steps |
| Inadequate Dose | Conduct a dose-response study to determine the optimal effective dose for your specific animal model and disease state. |
| Compound Instability or Improper Formulation | Ensure the integrity and purity of the this compound compound. For oral administration, consider the formulation; this compound has been formulated as a sodium salt and in aqueous solutions with Captisol® for clinical studies.[2][8] |
| Animal Model Selection | The response to GCGR antagonism can vary between different animal models of diabetes. Consider the specific pathophysiology of your chosen model. |
| Compensatory Mechanisms | The body may activate compensatory mechanisms to counteract the effects of glucagon receptor blockade. Measure circulating levels of glucagon and GLP-1, as increases in these hormones have been observed following this compound administration.[3] |
Issue 2: Unexpected Side Effects
| Possible Cause | Troubleshooting Steps |
| Elevated Liver Enzymes (ALT/AST) | Mild, reversible, and non-dose-related increases in aminotransferase levels have been observed in clinical trials with this compound.[3] Monitor liver enzymes regularly. If significant elevations occur, consider reducing the dose or discontinuing treatment. Conduct histological analysis of liver tissue at the end of the study. |
| Changes in Lipid Profile | While some glucagon receptor antagonists have been associated with increases in LDL cholesterol, clinical studies with this compound did not show consistent, dose-related changes in lipids.[3][6] It is still advisable to monitor lipid profiles (total cholesterol, LDL, HDL, triglycerides) during chronic studies. |
| Increased Blood Pressure or Body Weight | Similar to the lipid profile, this compound did not show consistent effects on blood pressure or body weight in clinical trials.[3][6] However, these parameters should be monitored as part of routine safety assessments. |
Data Summary
Table 1: Summary of this compound Efficacy in a Phase 2 Clinical Trial
| Parameter | 5 mg this compound | 10 mg this compound | 15 mg this compound | Placebo |
| Change in HbA1c from Baseline | -0.90% | -0.92% | -1.20% | -0.15% |
| Change in Fasting Plasma Glucose from Baseline | -30.1 mg/dL | -33.2 mg/dL | -39.3 mg/dL | -5.8 mg/dL |
| Fold-Increase in Fasting Glucagon from Baseline | 1.9-fold | 2.5-fold | 3.1-fold | No significant change |
| Fold-Increase in Total GLP-1 from Baseline | 1.3-fold | 1.4-fold | 1.4-fold | No significant change |
Data from a 12-week, double-blind, placebo-controlled study in patients with type 2 diabetes on metformin.[3]
Experimental Protocols
In Vivo Glucagon Challenge Study in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimation: Acclimate animals for at least 3 days before the experiment.
-
Fasting: Fast animals overnight (approximately 16 hours) with free access to water.
-
This compound Administration: Administer this compound or vehicle orally (p.o.).
-
Glucagon Challenge: At a specified time post-LGD-6972 administration (e.g., 1 hour), inject glucagon (e.g., 10 µg/kg) subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Blood Glucose Monitoring: Measure blood glucose from tail vein samples at baseline (pre-glucagon) and at various time points post-glucagon injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for glucose excursion. Compare the AUC between vehicle- and this compound-treated groups to determine the extent of glucagon antagonism.
Visualizations
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for suboptimal in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand Pharmaceuticals Incorporated - Ligand Announces Top-Line Results from Phase 2 Study of this compound in Patients with Type 2 Diabetes [investor.ligand.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. content.stockpr.com [content.stockpr.com]
LGD-6972 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting experiments with LGD-6972 (also known as RVT-1502), a selective and orally active glucagon receptor (GCGR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the human glucagon receptor (hGCGR).[1] Glucagon, a hormone produced by the pancreas, stimulates the liver to produce glucose.[2] In conditions like type 2 diabetes, elevated glucagon levels contribute to high blood sugar.[1][3] this compound works by competitively binding to the GCGR, thereby blocking the action of glucagon.[3][4] This inhibition of glucagon signaling leads to a reduction in hepatic glucose production and a lowering of blood glucose levels.[3][4][5]
Q2: What are the expected in vitro effects of this compound?
A2: In vitro, this compound has been shown to competitively bind to the glucagon receptor with high affinity.[3][4] This binding effectively suppresses glucagon-stimulated downstream signaling pathways, leading to a reduction in both cyclic AMP (cAMP) and glucose production in primary human hepatocytes.[1][5]
Q3: What are the observed in vivo effects of this compound?
A3: In animal models of type 1 and type 2 diabetes, orally administered this compound has demonstrated the ability to reduce hyperglycemia.[1][2] It effectively blocks the increase in glucose levels stimulated by glucagon.[1] In clinical studies involving healthy subjects and individuals with type 2 diabetes, this compound led to dose-dependent decreases in fasting and postprandial plasma glucose.[3][6]
Q4: What is the selectivity profile of this compound?
A4: this compound is highly selective for the glucagon receptor. It shows minimal binding and inhibition of the closely related glucagon-like peptide-1 (GLP-1) receptor and gastric inhibitory polypeptide (GIP) receptor, with over 3,800-fold selectivity for the glucagon receptor.[5]
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no inhibition of cAMP production | Degraded this compound: Improper storage or handling. | 1. Ensure this compound is stored at -20°C for up to one year or -80°C for up to two years.[4] 2. Prepare fresh stock solutions in an appropriate solvent like DMSO.[7] 3. Verify the activity of a new batch of this compound against a known positive control. |
| Cell line issues: Low GCGR expression, poor cell health, or incorrect cell type. | 1. Confirm GCGR expression in your cell line (e.g., CHO-K1, HepG2) via qPCR or Western blot. 2. Ensure cells are healthy and within a low passage number. 3. Use primary human hepatocytes for the most physiologically relevant results.[1] | |
| Assay conditions: Suboptimal glucagon concentration, incorrect incubation times, or inappropriate assay buffer. | 1. Determine the EC80 concentration of glucagon for your specific cell line to ensure a robust stimulation window. 2. Optimize incubation time with this compound (pre-incubation) and glucagon. A 15-minute pre-incubation with the antagonist is a good starting point. 3. Use a suitable assay buffer, potentially supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[8] | |
| High variability in glucose production assay | Inconsistent cell seeding: Uneven cell distribution across wells. | 1. Ensure a single-cell suspension before plating. 2. Pipette cells carefully and avoid disturbing the plate after seeding. |
| Substrate variability: Inconsistent concentrations of gluconeogenic precursors. | 1. Prepare a fresh cocktail of gluconeogenic substrates (e.g., lactate, pyruvate) for each experiment. 2. Ensure thorough mixing of the substrate solution before adding to the wells. | |
| Phenol red interference: Phenol red in the culture medium can interfere with colorimetric glucose assays. | 1. Use phenol red-free medium during the glucose production phase of the experiment. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in blood glucose measurements | Animal stress: Improper handling or restraint can cause stress-induced hyperglycemia. | 1. Acclimatize animals to the experimental procedures, including handling and gavage, before the study begins. 2. Use a consistent and gentle handling technique. |
| Inconsistent dosing: Inaccurate oral gavage technique leading to variable drug delivery. | 1. Ensure proper training in oral gavage techniques. 2. Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).[1] 3. Administer the dose slowly and steadily to prevent regurgitation. | |
| Food intake variability: Differences in food consumption can affect baseline glucose levels. | 1. Fast animals for a consistent period (e.g., 4-6 hours) before measuring fasting blood glucose. 2. For non-fasting studies, ensure ad libitum access to food and water and record food intake if possible. | |
| Unexpected adverse effects (e.g., increased LDL, blood pressure) | On-target effects of GCGR antagonism: These have been observed with glucagon receptor antagonists in clinical development.[2][5] | 1. Monitor these parameters as part of the safety assessment. 2. Consider these potential effects when interpreting efficacy data. 3. Review literature on the known side-effect profile of this class of compounds. |
Experimental Protocols
In Vitro cAMP Inhibition Assay
-
Cell Culture: Plate CHO-K1 cells stably expressing the human glucagon receptor in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a solution of glucagon at a concentration that elicits approximately 80% of the maximal cAMP response (EC80).
-
Antagonist Incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the glucagon solution to the wells and incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP concentration against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
-
Animal Model: Use a validated model of type 2 diabetes, such as the db/db mouse.[1]
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Dosing: Administer this compound or vehicle control via oral gavage at the desired dose and time point before the glucose challenge.
-
Fasting: Fast the mice for 4-6 hours prior to the glucose challenge.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Challenge: Administer a bolus of glucose (typically 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels for each treatment group and compare them using appropriate statistical methods.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Parameter | Value |
| Glucagon Displacement | Recombinant hGCGR | IC50 | 5.0 nM |
| cAMP Production | Human Hepatocytes | EC50 | 0.5 nM |
| Data sourced from a presentation on the pre-clinical profile of this compound.[1] |
Table 2: Pharmacokinetic Parameters of this compound in Different Species (3 mg/kg oral dose)
| Species | Cmax (µg/mL) | Tmax (hr) | AUC (µg•h/mL) | t1/2 (hr) | F (%) |
| Mouse | 1.71 | 6.0 | 16.3 | 5.9 | 47 |
| Rat | 1.33 | 2.0 | 7.6 | 10.9 | 36 |
| Dog | 10.9 | 9.0 | 225.0 | >24 | 57 |
| Monkey | 1.10 | 4.5 | 9.3 | 14.9 | 20 |
| Data sourced from a presentation on the pre-clinical profile of this compound.[1] |
Visualizations
Caption: this compound signaling pathway and mechanism of action.
Caption: In vitro cAMP inhibition assay workflow.
Caption: Logical workflow for troubleshooting in vivo experiments.
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. Animal models for type 1 and type 2 diabetes: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. benchchem.com [benchchem.com]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. resources.revvity.com [resources.revvity.com]
addressing LGD-6972 cytotoxicity in cell lines
Welcome to the technical support center for LGD-6972. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues of cytotoxicity when working with the glucagon receptor antagonist, this compound, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and orally active glucagon receptor (GCGR) antagonist. It functions by competitively binding to the GCGR, which in turn suppresses glucagon-stimulated cyclic AMP (cAMP) and glucose production.[1][2][3] This mechanism is primarily explored for its potential in managing type 2 diabetes.[1][4]
Q2: Is this compound known to be cytotoxic?
A2: Clinical studies in humans have shown that this compound is generally well-tolerated.[2][5][6][7] Some studies have noted mild and reversible increases in aminotransferase levels (ALT and AST), which were not dose-dependent.[8] However, in vitro studies with cell lines can present different challenges, and cytotoxicity may be observed under certain experimental conditions. Factors such as cell type, compound concentration, exposure duration, and assay methodology can all influence the outcome.
Q3: What are the common causes of apparent cytotoxicity in cell-based assays?
A3: Observed cytotoxicity may not always be a direct effect of the compound. Common causes include:
-
High Compound Concentration: Exceeding the therapeutic or effective concentration range can lead to off-target effects and cell death.
-
Solvent Toxicity: The vehicle used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations.[9]
-
Assay Interference: The compound may interfere with the assay reagents or detection method, leading to false-positive results. For example, it might affect the readout of colorimetric assays like the MTT assay.[10]
-
Cell Culture Conditions: Suboptimal cell health, contamination, or high cell density can sensitize cells to the compound.[10][11]
-
Extended Exposure: Prolonged incubation times can exacerbate cytotoxic effects.
Troubleshooting Guides
Issue 1: High cytotoxicity observed at expected therapeutic concentrations.
Possible Cause 1: Solvent Toxicity The solvent used to dissolve this compound, typically DMSO, can be cytotoxic at certain concentrations.
-
Recommendation: Always run a vehicle control with the same concentration of solvent used in your experimental wells. It is crucial to keep the final solvent concentration consistent across all wells and as low as possible, ideally below 0.5%.[9]
Possible Cause 2: Cell Line Sensitivity Different cell lines exhibit varying sensitivities to chemical compounds.
-
Recommendation: If possible, test this compound on a panel of cell lines to determine if the observed cytotoxicity is cell-type specific. Consider using a cell line with lower endogenous GCGR expression as a negative control.
Possible Cause 3: Off-Target Effects At higher concentrations, the selectivity of a compound may decrease, leading to off-target effects and cytotoxicity.
-
Recommendation: Perform a dose-response experiment over a wide range of concentrations to determine the IC50 for cytotoxicity and compare it to the EC50 for its therapeutic effect (e.g., inhibition of glucagon-induced cAMP production).
Issue 2: High variability in cytotoxicity data between replicate wells.
Possible Cause 1: Uneven Cell Seeding Inconsistent cell numbers across wells will lead to variable results.
-
Recommendation: Ensure a homogeneous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. Optimal cell seeding density is critical for reproducible results.[9]
Possible Cause 2: Inaccurate Compound Pipetting Errors in preparing serial dilutions or adding the compound to the wells can cause significant variability.
-
Recommendation: Use calibrated pipettes and ensure proper mixing of the compound dilutions before adding them to the wells.
Possible Cause 3: Edge Effects Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Recommendation: Avoid using the outermost wells of the plate for experiments. Fill these wells with sterile PBS or media to maintain humidity.[12]
Issue 3: High background signal in control wells of a colorimetric assay (e.g., MTT).
Possible Cause 1: Media Components Phenol red in cell culture media can interfere with the absorbance readings of colorimetric assays.[10]
-
Recommendation: Use phenol red-free medium for the duration of the assay.[10]
Possible Cause 2: Microbial Contamination Bacterial or fungal contamination can metabolize the assay reagents, leading to a false-positive signal.
-
Recommendation: Regularly check cell cultures for contamination. Use fresh, sterile reagents and maintain aseptic techniques.
Quantitative Data Summary
The following tables provide hypothetical data for this compound in common cell lines to serve as a reference for expected outcomes.
Table 1: this compound Cytotoxicity (IC50) in Various Cell Lines after 48-hour exposure
| Cell Line | Description | IC50 (µM) | Assay Type |
| HepG2 | Human Liver Carcinoma | > 100 | MTT |
| HEK293 | Human Embryonic Kidney | > 100 | LDH Release |
| INS-1 | Rat Insulinoma | 75 | CellTiter-Glo® |
| Primary Human Hepatocytes | Normal Liver Cells | > 100 | AlamarBlue™ |
Table 2: Effect of DMSO Concentration on HepG2 Cell Viability
| Final DMSO Concentration (%) | Cell Viability (%) |
| 0.1 | 98 ± 2 |
| 0.5 | 95 ± 3 |
| 1.0 | 85 ± 5 |
| 2.0 | 60 ± 8 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Include untreated controls and vehicle controls.
-
Remove the old medium and add the medium containing different concentrations of the compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Include a positive control for maximum LDH release by adding a lysis buffer to a set of wells 45 minutes before the end of the incubation.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Visualizations
Caption: this compound mechanism of action on the glucagon signaling pathway.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for unexpected this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.stockpr.com [content.stockpr.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Ligand reports positive results from Phase I studies of this compound to treat type 2 diabetes - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Ligand Pharmaceuticals Incorporated - Ligand Announces Top-Line Results from Phase 2 Study of this compound in Patients with Type 2 Diabetes [investor.ligand.com]
- 7. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist this compound in healthy subjects and subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Effects of LGD-6972: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LGD-6972's performance against other glucagon receptor antagonists, supported by experimental data. This document outlines the on-target effects of this compound, a selective and orally active glucagon receptor (GCGR) antagonist, and provides detailed methodologies for key validation experiments.
This compound, also known as RVT-1502, is a potent and selective antagonist of the human glucagon receptor (hGCGR).[1] Its primary mechanism of action is the competitive inhibition of glucagon binding to its receptor, which in turn suppresses glucagon-mediated signal transduction and downstream effects, such as hepatic glucose production.[2][3] This makes it a promising therapeutic candidate for type 2 diabetes. This guide will delve into the experimental data that validates these on-target effects and compare its potency and selectivity with other known GCGR antagonists.
Comparative Analysis of Glucagon Receptor Antagonists
The following table summarizes the in vitro potency of this compound in comparison to other small molecule glucagon receptor antagonists. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the glucagon receptor's activity. A lower IC50 value indicates a higher potency.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | hGCGR | Receptor Binding | ~1 nM | [1] |
| This compound | hGCGR | cAMP Functional Assay | 0.5 nM | [1] |
| LY2409021 | hGCGR | Not Specified | 1.8 nM | |
| MK-3577 | hGCGR | Not Specified | 13.9 nM | |
| MK-0893 | hGCGR | Not Specified | 15.7 nM | |
| Bay 27-9955 | hGCGR | Not Specified | 110 nM | |
| PF-06291874 | hGCGR | Not Specified | 112 µM |
Selectivity Profile of this compound
A critical aspect of a drug candidate's profile is its selectivity for the intended target over other related receptors. This minimizes off-target effects and potential side effects. The following table demonstrates the high selectivity of this compound for the glucagon receptor over the closely related glucagon-like peptide-1 receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide receptor (GIPR).
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | hGLP-1R | cAMP Functional Assay | >10,000 nM | [1] |
| This compound | hGIPR | cAMP Functional Assay | >10,000 nM | [1] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments used to validate the on-target effects of this compound.
Glucagon Receptor Binding Assay (Competitive)
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the glucagon receptor.
Objective: To determine the binding affinity (IC50) of this compound for the human glucagon receptor.
Materials:
-
Membrane preparations from cells expressing the human glucagon receptor (e.g., CHO-K1 cells).
-
Radiolabeled glucagon (e.g., [125I]-Glucagon).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the membrane preparation, radiolabeled glucagon at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled glucagon is determined as the IC50 value.
cAMP Functional Assay
This cell-based assay measures the ability of an antagonist to inhibit the glucagon-stimulated production of cyclic AMP (cAMP), a key second messenger in the glucagon receptor signaling pathway.
Objective: To determine the functional potency (IC50) of this compound in inhibiting glucagon-stimulated cAMP production.
Materials:
-
Cells expressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells).
-
Glucagon.
-
Test compound (this compound) at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium.
-
96-well or 384-well microplates.
Procedure:
-
Seed the cells in microplates and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor for a defined period.
-
Stimulate the cells with a fixed concentration of glucagon (typically the EC80 concentration for cAMP production).
-
Incubate for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
The concentration of this compound that inhibits 50% of the glucagon-stimulated cAMP production is determined as the IC50 value.
Hepatocyte Glucose Production Assay
This assay assesses the ability of an antagonist to inhibit glucagon-stimulated glucose production in primary hepatocytes, which is a crucial physiological function of glucagon.
Objective: To validate the inhibitory effect of this compound on glucagon-induced hepatic glucose output.
Materials:
-
Primary hepatocytes (e.g., from human or rat).
-
Glucagon.
-
Test compound (this compound) at various concentrations.
-
Glucose-free culture medium supplemented with gluconeogenic precursors (e.g., lactate and pyruvate).
-
Glucose assay kit.
-
Collagen-coated culture plates.
Procedure:
-
Plate primary hepatocytes on collagen-coated plates and allow them to form a monolayer.
-
Wash the cells and switch to glucose-free medium containing gluconeogenic precursors.
-
Pre-incubate the hepatocytes with varying concentrations of this compound.
-
Stimulate the cells with glucagon.
-
Incubate for a defined period (e.g., 3-6 hours).
-
Collect the culture supernatant and measure the glucose concentration using a glucose assay kit.
-
The reduction in glucose production in the presence of this compound compared to glucagon stimulation alone demonstrates the inhibitory effect of the compound.
Visualizing On-Target Effects and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the glucagon receptor signaling pathway and the general workflows of the key validation assays.
Caption: Glucagon Receptor Signaling Pathway and this compound's Point of Intervention.
Caption: Workflow Diagrams for Key On-Target Validation Assays.
References
LGD-6972: A Comparative Guide for Glucagon Receptor Antagonists in Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LGD-6972 (also known as RVT-1502), an oral, small-molecule glucagon receptor antagonist, with other therapeutic alternatives for the management of type 2 diabetes. The information presented herein is collated from publicly available preclinical and clinical data to facilitate objective evaluation and inform future research and development.
Mechanism of Action: Targeting the Glucagon Pathway
Glucagon, a hormone produced by the pancreas, plays a crucial role in maintaining glucose homeostasis by stimulating the liver to produce glucose.[1] In individuals with type 2 diabetes, inappropriately elevated glucagon levels contribute to hyperglycemia. Glucagon receptor antagonists (GRAs) like this compound work by competitively binding to the glucagon receptor (GCGR), thereby blocking the downstream signaling cascade that leads to hepatic glucose production.[2][3] This non-insulin-dependent mechanism offers a novel approach to glycemic control.[4]
In Vitro and Preclinical Profile of this compound
This compound has demonstrated high potency and selectivity for the human glucagon receptor in preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Source |
| IC50 (hGCGR) | ~1 nM | [5] |
IC50: Half-maximal inhibitory concentration; hGCGR: human glucagon receptor.
Preclinical studies in animal models of both type 1 and type 2 diabetes have shown that this compound effectively inhibits glucagon-induced hyperglycemia and lowers blood glucose levels.[6][7] Specifically, it has been shown to significantly reduce fasting and non-fasting glucose levels, as well as HbA1c, ketone bodies, and free fatty acids in mouse models.[6][8]
Clinical Efficacy and Safety of this compound
Phase 1 and Phase 2 clinical trials have evaluated the safety, tolerability, and efficacy of this compound in healthy volunteers and patients with type 2 diabetes.
Phase 1 Studies
Single and multiple ascending dose studies in healthy volunteers and subjects with type 2 diabetes demonstrated that this compound was safe and well-tolerated.[8] A robust, dose-dependent reduction in fasting plasma glucose was observed, with a maximal decrease of 57 mg/dL after 14 days of treatment in subjects with type 2 diabetes.[6][8]
Phase 2 Study
A 12-week, randomized, double-blind, placebo-controlled Phase 2 study evaluated this compound in patients with type 2 diabetes inadequately controlled on metformin.[1][6]
Table 2: Phase 2 Clinical Trial Results of this compound (12 weeks)
| Treatment Group | Change from Baseline in HbA1c | p-value vs. Placebo |
| Placebo | -0.15% | - |
| This compound (5 mg) | -0.90% | < 0.0001 |
| This compound (10 mg) | -0.92% | < 0.0001 |
| This compound (15 mg) | -1.20% | < 0.0001 |
Source: Ligand Pharmaceuticals Phase 2 Top-Line Results.[6]
This compound was reported to be safe and well-tolerated, with no drug-related serious adverse events.[6] Importantly, after 12 weeks of treatment, there were no dose-dependent changes in lipids (total cholesterol, LDL, HDL, triglycerides), body weight, or blood pressure.[6]
Comparative Landscape: this compound vs. Other Antidiabetic Agents
The therapeutic landscape for type 2 diabetes includes several classes of drugs. This section compares this compound with other glucagon receptor antagonists and established therapies like DPP-4 inhibitors and GLP-1 receptor agonists.
Glucagon Receptor Antagonists (GRAs)
Several other GRAs have been in clinical development, though some have faced challenges related to adverse effects on lipid profiles and liver enzymes.
Table 3: Comparison of Select Glucagon Receptor Antagonists
| Compound | Key Efficacy Findings | Reported Safety/Tolerability Issues |
| This compound (RVT-1502) | Significant HbA1c and FPG reduction. | No dose-dependent changes in lipids, body weight, or blood pressure in a 12-week study.[6] |
| LY2409021 | Significant HbA1c and glucose reduction. | Modest, reversible increases in serum aminotransferases. |
| MK-0893 | Dose-dependent reduction in hyperglycemia. | Dose-dependent elevation of plasma LDL-cholesterol. |
| MK-3577 | Blunted glucagon-stimulated glucose rise. | Data on long-term safety in humans is limited. |
DPP-4 Inhibitors and GLP-1 Receptor Agonists
Dipeptidyl peptidase-4 (DPP-4) inhibitors and glucagon-like peptide-1 (GLP-1) receptor agonists are incretin-based therapies that also impact the glucagon pathway, albeit indirectly, by enhancing the effects of GLP-1.
Table 4: High-Level Comparison of this compound with DPP-4 Inhibitors and GLP-1 Receptor Agonists
| Feature | This compound (GRA) | DPP-4 Inhibitors | GLP-1 Receptor Agonists |
| Primary Mechanism | Direct glucagon receptor blockade | Inhibit DPP-4, increasing endogenous GLP-1 and GIP | Activate GLP-1 receptor |
| Effect on HbA1c | Moderate to high reduction | Modest reduction | High reduction |
| Effect on Body Weight | Neutral (in 12-week study)[6] | Generally neutral | Weight loss |
| Route of Administration | Oral | Oral | Injectable (most) / Oral (some) |
| Key Side Effects | Generally well-tolerated in short-term studies | Low risk of hypoglycemia, potential for pancreatitis and heart failure | Nausea, vomiting, diarrhea, potential for pancreatitis and thyroid C-cell tumors |
Experimental Protocols
Detailed experimental protocols for the studies cited are often proprietary. However, based on published literature, the following represents a general overview of the methodologies likely employed.
Glucagon Receptor Binding Assay (In Vitro)
Objective: To determine the binding affinity of this compound to the human glucagon receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human glucagon receptor (e.g., CHO or HEK293 cells).
-
Radioligand Binding: A fixed concentration of a radiolabeled glucagon analog (e.g., [125I]-glucagon) is incubated with the cell membranes.
-
Competition Binding: Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Separation and Detection: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
In Vivo Glucagon Challenge in a Diabetic Mouse Model
Objective: To assess the ability of this compound to block the hyperglycemic effect of exogenous glucagon in a diabetic mouse model.
General Protocol:
-
Animal Model: A diabetic mouse model, such as db/db mice or streptozotocin-induced diabetic mice, is used.
-
Acclimatization and Baseline: Animals are acclimatized to the experimental conditions, and baseline blood glucose levels are measured.
-
Drug Administration: A single oral dose of this compound or vehicle is administered to the mice.
-
Glucagon Challenge: After a specified time (e.g., 1-2 hours) to allow for drug absorption, a bolus of glucagon is administered intraperitoneally or subcutaneously.
-
Blood Glucose Monitoring: Blood glucose levels are monitored at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucagon challenge.
-
Data Analysis: The area under the curve (AUC) for the blood glucose excursion is calculated and compared between the this compound-treated and vehicle-treated groups.
Phase 2 Clinical Trial in Patients with Type 2 Diabetes
Objective: To evaluate the efficacy and safety of different doses of this compound as an add-on therapy to metformin in patients with inadequately controlled type 2 diabetes.
General Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study design is typically employed.
-
Patient Population: Patients with a diagnosis of type 2 diabetes who are on a stable dose of metformin but have an HbA1c above a certain threshold (e.g., 7.0%) are recruited.
-
Randomization and Blinding: Eligible patients are randomly assigned to receive one of several doses of this compound or a matching placebo once daily for a specified duration (e.g., 12 weeks). Both patients and investigators are blinded to the treatment allocation.
-
Efficacy Assessments: The primary efficacy endpoint is typically the change from baseline in HbA1c at the end of the treatment period. Secondary endpoints may include changes in fasting plasma glucose, body weight, and lipid profiles.
-
Safety and Tolerability Assessments: Adverse events are monitored and recorded throughout the study. Laboratory safety tests (including liver function tests), vital signs, and electrocardiograms are performed at regular intervals.
-
Statistical Analysis: Statistical methods are used to compare the changes in efficacy endpoints between the this compound treatment groups and the placebo group.
Visualizations
Caption: Glucagon Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for the Development of this compound.
References
- 1. Glucagon receptor antagonist volagidemab in type 1 diabetes: a 12-week, randomized, double-blind, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigational glucagon receptor antagonists in Phase I and II clinical trials for diabetes | Semantic Scholar [semanticscholar.org]
- 4. Efficacy of GLP-1 receptor agonists and DPP-4 inhibitors: meta-analysis and systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of glucagon-like peptide-1 receptor agonists compared to dipeptidyl peptidase-4 inhibitors for the management of type 2 diabetes: A meta-analysis of randomized clinical trials. | University of Kentucky College of Arts & Sciences [gws.as.uky.edu]
- 6. researchgate.net [researchgate.net]
- 7. A Meta-Analysis of GI Adverse Events of GLP-1 Receptor Agonists and DPP-4 Inhibitors [journal11.magtechjournal.com]
- 8. Investigational glucagon receptor antagonists in Phase I and II clinical trials for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Activity of LGD-6972: A Cross-Validation Guide for Researchers
For Immediate Release
San Diego, CA – In the competitive landscape of type 2 diabetes drug development, the glucagon receptor antagonist LGD-6972 has emerged as a promising therapeutic candidate. To aid researchers and drug development professionals in evaluating its potential, this guide provides a comprehensive cross-validation of this compound's activity in various key assays. This report offers a detailed comparison with other notable glucagon receptor antagonists, supported by experimental data and detailed methodologies, to facilitate informed decision-making in preclinical and clinical research.
This compound is a selective and orally active antagonist of the glucagon receptor (GCGR), a key player in glucose homeostasis.[1] By competitively binding to the GCGR, this compound effectively suppresses glucagon-stimulated cyclic adenosine monophosphate (cAMP) and glucose production.[1] This mechanism of action has demonstrated significant efficacy in reducing fasting plasma glucose and HbA1c levels in clinical trials.[2][3][4][5] A distinguishing feature of this compound is its biased signaling, a characteristic attributed to its unique sulfonic acid tail, which leads to full antagonism of cAMP accumulation but only partial antagonism of β-arrestin recruitment and receptor internalization.[6]
Comparative In Vitro Activity of Glucagon Receptor Antagonists
To provide a clear perspective on the potency and selectivity of this compound, the following table summarizes its in vitro activity in key functional assays alongside two other well-characterized glucagon receptor antagonists, MK-0893 and LY2409021.
| Compound | Assay | Target | Cell Line | Endpoint | IC50 / Ki | Reference |
| This compound | cAMP Accumulation | Human GCGR | Not Specified | Antagonism | ~1 nM (IC50) | [7] |
| β-Arrestin Recruitment | Human GCGR | Cellular Model | Reduced Antagonism (58-87%) | Not Specified | [6] | |
| Receptor Internalization | Human GCGR | Cellular Model | Reduced Antagonism (6-52%) | Not Specified | [6] | |
| MK-0893 | Glucagon Binding | Human GCGR | CHO Cells | Inhibition | 6.6 nM (IC50) | [2][8][9] |
| cAMP Accumulation | Human GCGR | CHO Cells | Antagonism | 15.7 nM (IC50) | [2][8][9] | |
| β-Arrestin Recruitment | Human GCGR | Cellular Model | Full Antagonism (≥96%) | Not Specified | [6] | |
| Receptor Internalization | Human GCGR | Cellular Model | Full Antagonism (≥94%) | Not Specified | [6] | |
| LY2409021 | Glucagon Receptor Binding | Human GCGR | Not Specified | Inhibition | 6.66 nmol/L (Ki) | [10] |
| cAMP Accumulation | Human GCGR | Not Specified | Antagonism | 28 nmol/l (IC50) | [3] |
Glucagon Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the glucagon receptor and the points of intervention by antagonists like this compound.
Caption: Glucagon receptor signaling cascade and antagonism by this compound.
Experimental Protocols
Detailed methodologies for the key assays cited are provided below to enable replication and cross-validation of the findings.
cAMP Accumulation Assay
This assay quantifies the inhibition of glucagon-induced intracellular cAMP production by a receptor antagonist.
Caption: Workflow for a typical cAMP accumulation assay.
Methodology:
-
Cell Seeding: Cells stably expressing the human glucagon receptor (e.g., CHO cells) are seeded into 96- or 384-well plates and cultured overnight.
-
Antagonist Incubation: The culture medium is removed, and cells are incubated with various concentrations of the antagonist (e.g., this compound) in a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Glucagon Stimulation: After a pre-incubation period, a fixed concentration of glucagon (typically at its EC80) is added to the wells.
-
Lysis and Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a detection kit, such as a competitive immunoassay employing HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based format.
-
Data Analysis: The percentage of inhibition is calculated relative to controls (no antagonist), and IC50 values are determined by fitting the data to a four-parameter logistic equation.
β-Arrestin Recruitment Assay
This assay measures the ability of a ligand to promote the interaction between the activated GPCR and β-arrestin.
Caption: General workflow for a β-arrestin recruitment assay.
Methodology:
-
Cell Line: Utilize a cell line engineered to express the glucagon receptor fused to one part of a reporter enzyme (e.g., β-galactosidase fragment) and β-arrestin fused to the complementary enzyme fragment.
-
Assay Procedure: Cells are incubated with the antagonist followed by the addition of glucagon.
-
Recruitment and Signal Generation: Glucagon-induced receptor activation leads to the recruitment of β-arrestin, bringing the two enzyme fragments into proximity and forming a functional enzyme. The addition of a substrate results in a chemiluminescent or fluorescent signal that is proportional to the degree of β-arrestin recruitment.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by the reduction in the signal compared to the agonist-only control.
Receptor Internalization Assay
This assay quantifies the translocation of the receptor from the cell surface to the interior of the cell upon ligand binding.
Caption: Workflow for a receptor internalization assay.
Methodology:
-
Cell Line: Employ a cell line stably expressing the glucagon receptor tagged with a fluorescent protein (e.g., GFP or tGFP).
-
Treatment: Cells are treated with the antagonist and then stimulated with glucagon.
-
Imaging: After incubation, the cells are fixed, and the nuclei are stained (e.g., with DAPI). Images are captured using a high-content imaging system.
-
Analysis: Image analysis software is used to quantify the translocation of the fluorescently labeled receptor from the plasma membrane to intracellular vesicles.
-
Quantification: The degree of internalization is determined by measuring the intensity of fluorescence in the intracellular compartments relative to the total cellular fluorescence. The inhibitory effect of the antagonist is then calculated.[11]
Conclusion
The data presented in this guide highlight the potent and selective antagonist activity of this compound at the glucagon receptor. Its unique biased signaling profile, characterized by potent inhibition of cAMP signaling with reduced impact on β-arrestin recruitment and receptor internalization, distinguishes it from other glucagon receptor antagonists like MK-0893. This comprehensive comparison, complete with detailed experimental protocols, provides a valuable resource for the scientific community to further investigate and understand the therapeutic potential of this compound in the management of type 2 diabetes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. content.stockpr.com [content.stockpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. innoprot.com [innoprot.com]
A Comparative Analysis of LGD-6972 Efficacy in the Landscape of Type 2 Diabetes Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel glucagon receptor antagonist, LGD-6972, with established classes of type 2 diabetes (T2D) treatments. The following sections detail the mechanism of action, clinical efficacy, and safety profiles supported by experimental data to inform research and development in diabetology.
Introduction to this compound
This compound (also known as RVT-1502) is an orally administered, small-molecule glucagon receptor antagonist (GRA). Its mechanism of action targets the dysregulated glucagon signaling pathway, which is a key contributor to hyperglycemia in T2D. By blocking the glucagon receptor, this compound aims to reduce excessive hepatic glucose production.[1]
Mechanism of Action: Glucagon Receptor Antagonism
In individuals with T2D, inappropriately elevated glucagon levels stimulate the liver to produce and release glucose, contributing significantly to high blood sugar.[1] this compound competitively binds to the glucagon receptor, thereby inhibiting the downstream signaling cascade that leads to gluconeogenesis and glycogenolysis. This targeted approach offers a non-insulin-dependent mechanism for glycemic control.
Comparative Efficacy of this compound
Clinical trial data for this compound demonstrates a statistically significant reduction in key glycemic markers. The following tables summarize the efficacy of this compound in comparison to other prominent classes of anti-diabetic medications.
Table 1: Placebo-Adjusted HbA1c Reduction
| Drug Class | Exemplar Drug(s) | Placebo-Adjusted Mean HbA1c Reduction (%) |
| Glucagon Receptor Antagonist | This compound | -0.75 to -1.05 |
| GLP-1 Receptor Agonists | Semaglutide | -1.1 to -1.5 |
| SGLT2 Inhibitors | Dapagliflozin | -0.5 to -0.7 |
| DPP-4 Inhibitors | Sitagliptin | -0.5 to -0.8 |
| Sulfonylureas | Glimepiride | -1.0 to -1.5 |
Table 2: Effect on Body Weight
| Drug Class | Exemplar Drug(s) | Effect on Body Weight |
| Glucagon Receptor Antagonist | This compound | Neutral |
| GLP-1 Receptor Agonists | Semaglutide | Significant Loss |
| SGLT2 Inhibitors | Dapagliflozin | Moderate Loss |
| DPP-4 Inhibitors | Sitagliptin | Neutral |
| Sulfonylureas | Glimepiride | Potential Gain |
Clinical Trial Methodology: this compound Phase 2 Study
The efficacy and safety of this compound were evaluated in a randomized, double-blind, placebo-controlled Phase 2 clinical trial.
Experimental Protocol:
-
Objective: To assess the efficacy and safety of this compound as an adjunct to metformin in adults with T2D.
-
Participants: Patients with T2D inadequately controlled on a stable dose of metformin.
-
Design: A 12-week, multi-center study with participants randomized to one of three this compound dose groups (5 mg, 10 mg, or 15 mg) or a placebo group, administered once daily.
-
Primary Endpoint: Change from baseline in Hemoglobin A1c (HbA1c) at week 12.
-
Secondary Endpoints: Changes from baseline in fasting plasma glucose (FPG), body weight, and lipid profiles.
Safety and Tolerability Profile
A critical aspect of any therapeutic agent is its safety profile. The following table provides a comparative overview of common adverse events associated with each drug class.
Table 3: Comparative Safety Profiles
| Drug Class | Common Adverse Events |
| Glucagon Receptor Antagonist | Generally well-tolerated in clinical trials. |
| GLP-1 Receptor Agonists | Nausea, vomiting, diarrhea, decreased appetite.[2][3] |
| SGLT2 Inhibitors | Genital mycotic infections, urinary tract infections, risk of dehydration. |
| DPP-4 Inhibitors | Headache, nasopharyngitis, upper respiratory tract infections.[4][5] |
| Sulfonylureas | Hypoglycemia, weight gain, dizziness, nausea.[1][6] |
Discussion and Future Directions
This compound presents a promising therapeutic approach for the management of T2D through a distinct, non-insulin-dependent mechanism. Its efficacy in reducing HbA1c is comparable to some established oral anti-diabetic agents, with the added benefit of a neutral effect on body weight. The safety profile observed in early clinical trials appears favorable.
Further long-term studies are warranted to fully elucidate the durability of glycemic control and the long-term safety of this compound. Head-to-head comparative trials with other anti-diabetic agents will be crucial in defining its precise role in the clinical management of T2D. The unique mechanism of glucagon receptor antagonism may also hold potential for combination therapies with other glucose-lowering drugs, a key area for future investigation.
References
- 1. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. 10 GLP-1 Side Effects You Should Know About - GoodRx [goodrx.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Antidiabetics, Sulfonylureas: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
LGD-6972: A Comparative Analysis of its Selectivity Profile Against a Panel of GPCRs
For Researchers, Scientists, and Drug Development Professionals
LGD-6972 (also known as RVT-1502) is a potent and selective antagonist of the glucagon receptor (GCGR), a critical target in the management of type 2 diabetes. This guide provides a comparative analysis of the selectivity profile of this compound against a panel of G-protein coupled receptors (GPCRs), with a focus on its performance relative to other notable GCGR antagonists, MK-0897 and LY2409021. The exceptional selectivity of this compound for the GCGR may contribute to its favorable safety profile observed in clinical trials.
High Selectivity of this compound for the Glucagon Receptor
This compound demonstrates a high degree of selectivity for the human glucagon receptor. In vitro studies have shown that this compound binds competitively to the GCGR, effectively suppressing glucagon-stimulated cAMP production.[1][2] Notably, this compound exhibits over 100-fold selectivity for the GCGR when screened against a broad panel of other receptors, ion channels, and transporters. This selectivity is even more pronounced when compared to closely related class B GPCRs, with over 3,800-fold selectivity against the glucagon-like peptide-1 receptor (GLP-1R) and the glucose-dependent insulinotropic polypeptide receptor (GIPR).
Comparative Selectivity Profile
To contextualize the selectivity of this compound, this section compares its profile with that of two other well-characterized GCGR antagonists, MK-0893 and LY2409021. The data presented below is collated from various preclinical studies.
| Target | This compound (RVT-1502) | MK-0893 | LY2409021 |
| Primary Target | |||
| Glucagon Receptor (GCGR) | High Affinity Antagonist | IC50 = 6.6 nM | Potent Antagonist |
| Selectivity Against Related GPCRs | |||
| GLP-1 Receptor | >3,800-fold selective | IC50 > 10,000 nM | Cross-reactivity at higher concentrations |
| GIP Receptor | >3,800-fold selective | IC50 = 1,020 nM | Cross-reactivity at higher concentrations |
| PAC1 Receptor | >100-fold selective | IC50 = 9,200 nM | Data not available |
| VPAC1 Receptor | >100-fold selective | IC50 > 10,000 nM | Data not available |
| VPAC2 Receptor | >100-fold selective | IC50 > 10,000 nM | Data not available |
Data Interpretation:
-
This compound demonstrates superior selectivity against the closely related GLP-1 and GIP receptors compared to the other compounds for which data is available. The ">100-fold" and ">3,800-fold" selectivity indicates a significantly lower likelihood of off-target effects at these receptors.
-
MK-0893 also shows high selectivity for the GCGR, with very high IC50 values for other class B GPCRs, indicating weak to no interaction at therapeutic concentrations.[3]
-
LY2409021 is a potent GCGR antagonist; however, it has been reported to exhibit some cross-reactivity with GLP-1 and GIP receptors at higher concentrations, which may have clinical implications.
Signaling Pathway and Experimental Workflow
The primary signaling pathway inhibited by this compound is the Gαs-cAMP pathway upon glucagon binding to its receptor. The experimental workflow to determine GPCR selectivity typically involves initial binding assays followed by functional assays to confirm agonistic or antagonistic activity.
Caption: Workflow for GPCR Selectivity Profiling.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the selectivity profiling of glucagon receptor antagonists.
Radioligand Displacement Assay
This assay is a cornerstone for determining the binding affinity of a test compound to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target GPCR (e.g., GCGR, GLP-1R, GIPR)
-
Radiolabeled ligand (e.g., [¹²⁵I]-Glucagon)
-
Test compound (e.g., this compound) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Plate Setup: In a 96-well microplate, add assay buffer, the test compound at serially diluted concentrations, and a fixed concentration of the radiolabeled ligand.
-
Incubation: Initiate the binding reaction by adding cell membranes containing the target receptor to each well. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[4][5]
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular second messenger, cyclic adenosine monophosphate (cAMP), providing a measure of its functional activity as an agonist or antagonist.
Objective: To determine the potency (IC50) of an antagonist in inhibiting agonist-induced cAMP production.
Materials:
-
Cells expressing the target GPCR (e.g., CHO or HEK293 cells)
-
Agonist for the target receptor (e.g., Glucagon)
-
Test compound (e.g., this compound) at various concentrations
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a specific period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration to elicit a robust response) to all wells except the negative control.
-
Incubation: Incubate for a time sufficient to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal agonist-induced response.
Conclusion
The available data strongly indicates that this compound is a highly selective glucagon receptor antagonist. Its superior selectivity profile, particularly against the closely related GLP-1 and GIP receptors, distinguishes it from some other compounds in its class. This high selectivity is a desirable characteristic for a therapeutic agent, as it may minimize the potential for off-target effects and contribute to a more favorable safety profile. The experimental protocols outlined provide a framework for the continued investigation and comparison of the selectivity of novel GPCR-targeting compounds.
References
- 1. content.stockpr.com [content.stockpr.com]
- 2. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of LGD-6972 and Other Oral Glucagon Receptor Antagonists in Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical trial results for LGD-6972 (also known as RVT-1502), a novel oral glucagon receptor antagonist for the treatment of type 2 diabetes mellitus (T2DM). The performance of this compound is objectively compared with other oral glucagon receptor antagonists that have undergone similar clinical evaluation, supported by available experimental data.
Introduction to Glucagon Receptor Antagonism
In individuals with T2DM, dysregulated glucagon secretion contributes to hyperglycemia by promoting excessive hepatic glucose production.[1] Glucagon receptor antagonists (GRAs) are a class of therapeutic agents that work by blocking the glucagon receptor (GCGR) on liver cells, thereby inhibiting glucagon's effect and reducing hepatic glucose output.[1] This mechanism offers a non-insulin-dependent pathway to improve glycemic control.
Comparative Efficacy of Oral Glucagon Receptor Antagonists
The following tables summarize the key efficacy and safety findings from Phase 2 clinical trials of this compound and other prominent oral GRAs, including LY2409021 and PF-06291874.
Table 1: Change in HbA1c from Baseline in Patients with Type 2 Diabetes
| Compound | Dose | Duration | Mean Change in HbA1c from Baseline | Placebo-Adjusted Change in HbA1c | Reference |
| This compound (RVT-1502) | 5 mg | 12 weeks | -0.90% | -0.75% | [2] |
| 10 mg | 12 weeks | -0.92% | -0.77% | [2] | |
| 15 mg | 12 weeks | -1.20% | -1.05% | [2] | |
| LY2409021 | 10 mg | 12 weeks | -0.83% | -0.94% | [][4] |
| 30 mg | 12 weeks | -0.65% | -0.76% | [][4] | |
| 60 mg | 12 weeks | -0.66% | -0.77% | [][4] | |
| 2.5 mg | 24 weeks | -0.45% | -0.30% | [][4] | |
| 10 mg | 24 weeks | -0.78% | -0.63% | [][4] | |
| 20 mg | 24 weeks | -0.92% | -0.77% | [][4] | |
| PF-06291874 | 30 mg | 12 weeks | -0.67% | Not explicitly stated | [5] |
| 60 mg | 12 weeks | Not explicitly stated | Not explicitly stated | [5] | |
| 100 mg | 12 weeks | -0.93% | Not explicitly stated | [5] |
Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline in Patients with Type 2 Diabetes
| Compound | Dose | Duration | Mean Change in FPG from Baseline (mg/dL) | Placebo-Adjusted Change in FPG (mg/dL) | Reference |
| This compound (RVT-1502) | 5 mg | 12 weeks | -30.1 | Not explicitly stated | [6] |
| 10 mg | 12 weeks | -32.1 | Not explicitly stated | [6] | |
| 15 mg | 12 weeks | -39.3 | -47 | [6][7] | |
| LY2409021 | 10-60 mg | 12 weeks | Statistically significant reductions | Not explicitly stated | [4] |
| 10-20 mg | 24 weeks | Dose-dependent, statistically significant reductions | Not explicitly stated | [4] | |
| PF-06291874 | 15 mg | 28 days | Not explicitly stated | -27.1 | [8] |
| 35 mg | 28 days | Not explicitly stated | Not explicitly stated | [8] | |
| 75 mg | 28 days | Not explicitly stated | -57.2 | [8] | |
| 150 mg | 28 days | Not explicitly stated | Not explicitly stated | [8] | |
| 30 mg | 12 weeks | -16.6 | Not explicitly stated | [5] | |
| 100 mg | 12 weeks | -33.3 | Not explicitly stated | [5] |
Table 3: Safety and Tolerability Profile of Oral Glucagon Receptor Antagonists
| Compound | Effect on Lipids | Effect on Body Weight | Effect on Blood Pressure | Effect on Liver Enzymes (ALT/AST) | Reference |
| This compound (RVT-1502) | No dose-dependent changes | No consistent change | Mild, non-dose-related increases | Mild, reversible increases; not dose-related | [2][7] |
| LY2409021 | No significant changes in some studies; increases in total cholesterol in others | Generally small, not dose-dependent; some studies show increases | Generally small, not dose-dependent; some studies show increases | Modest, reversible, dose-related increases | [][4][9][10][11] |
| PF-06291874 | Small, non-dose-dependent increases in LDL cholesterol (<10%) | Small increases (<0.5 kg) | Small, non-dose-dependent increases | Modest, non-dose-dependent median increases | [5][12] |
Experimental Protocols
The clinical trials for this compound, LY2409021, and PF-06291874 were typically Phase 2, randomized, double-blind, placebo-controlled studies.[2][][5]
General Study Design:
-
Population: Adults with type 2 diabetes inadequately controlled on metformin monotherapy.[2][10]
-
Intervention: Once-daily oral administration of the glucagon receptor antagonist at varying doses or placebo.[2][][5]
-
Primary Endpoint: Change from baseline in Hemoglobin A1c (HbA1c).[10]
-
Secondary Endpoints: Changes from baseline in fasting plasma glucose (FPG), lipids, blood pressure, and body weight.[10]
Key Methodologies:
-
Randomization and Blinding: Patients were randomly assigned to treatment groups in a double-blind manner to minimize bias.[10]
-
Background Therapy: Most patients were on a stable dose of metformin.[10]
-
Washout Period: For some studies, a washout period for non-metformin oral antidiabetic agents was implemented before randomization.[5]
-
Endpoint Assessment: HbA1c and FPG were measured at baseline and at various time points throughout the study. Safety parameters were continuously monitored.
Inclusion and Exclusion Criteria (General):
-
Inclusion: Diagnosis of T2DM, age typically 18 years or older, and HbA1c within a specified range (e.g., 7.0% to 10.5%).
-
Exclusion: History of type 1 diabetes, significant renal or hepatic impairment, recent cardiovascular events, and uncontrolled hypertension.
Signaling Pathways and Experimental Workflows
Glucagon Receptor Signaling Pathway in Hepatocytes
Glucagon exerts its effects on hepatocytes by binding to the glucagon receptor (GCGR), a G-protein coupled receptor. This binding initiates a signaling cascade that ultimately leads to increased glucose production.
Caption: Glucagon receptor signaling pathway in hepatocytes and the point of intervention for this compound.
Generalized Experimental Workflow for a Phase 2 Clinical Trial of an Oral GRA
The following diagram illustrates a typical workflow for a Phase 2 clinical trial evaluating an oral glucagon receptor antagonist.
Caption: A generalized workflow for a Phase 2 clinical trial of an oral glucagon receptor antagonist.
Discussion and Conclusion
The available data from Phase 2 clinical trials suggest that this compound is a potent oral glucagon receptor antagonist that leads to clinically meaningful reductions in HbA1c and FPG in patients with type 2 diabetes. When compared to other oral GRAs such as LY2409021 and PF-06291874, this compound demonstrates a comparable efficacy profile.
A key differentiating factor among these compounds appears to be their safety and tolerability profiles. While all have shown a tendency to cause mild and reversible elevations in liver enzymes, the effects on lipids and blood pressure vary. This compound has been reported to have a favorable profile with no dose-dependent changes in lipids or blood pressure in the 12-week study.[2] In contrast, some studies of LY2409021 and PF-06291874 have reported small increases in LDL cholesterol and blood pressure.[5][11][12]
Further long-term studies are necessary to fully elucidate the comparative safety and efficacy of these agents and to determine their ultimate place in the therapeutic landscape for type 2 diabetes. The distinct chemical structures of these molecules may contribute to their unique pharmacological and clinical profiles.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Efficacy and safety of the glucagon receptor antagonist PF-06291874: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross Talk Between Insulin and Glucagon Receptor Signaling in the Hepatocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Fasting plasma glucose and HbA1c measurement: a comparative analysis with A1c-derived average glucose study [morressier.com]
- 7. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Ligand begins Phase ll trial of this compound to treat type 2 diabetes mellitus - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pfizer.com [pfizer.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling LGD-6972
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of the research compound LGD-6972, a selective glucagon receptor antagonist.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes general best practices for handling similar small molecule research compounds to establish a robust safety protocol. Adherence to these procedures is critical to minimize exposure and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE) and Engineering Controls
The primary objective when handling any research chemical is to minimize direct contact and inhalation. This is achieved through a combination of appropriate personal protective equipment and engineering controls. The following table summarizes the recommended PPE and safety measures.
| Safety Measure | Specification | Purpose | Source |
| Primary Engineering Control | Chemical Fume Hood | To prevent inhalation of powders or aerosols.[1] | General Laboratory Safety |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | To protect eyes from splashes or airborne particles.[1][2][3] | General Laboratory Safety |
| Hand Protection | Nitrile Gloves | To prevent skin contact. Gloves should be inspected before use and changed frequently.[1][2][3] | General Laboratory Safety |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination.[2] | General Laboratory Safety |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when handling large quantities or when engineering controls are not sufficient. | General Laboratory Safety |
| Foot Protection | Closed-toe Shoes | To protect feet from spills and falling objects.[1] | General Laboratory Safety |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps to be followed.
Experimental Protocols: General Handling Procedures
While specific experimental protocols will vary, the following general procedures should be adhered to when working with this compound:
-
Preparation :
-
Before handling the compound, ensure that all necessary PPE is worn correctly.[1][2][3]
-
All work with the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Use a dedicated and calibrated balance for weighing the compound.
-
-
In-Use :
-
Spill and Emergency Procedures :
-
In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact the appropriate safety personnel.
-
In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.
-
In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention.
-
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation : All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, should be segregated as chemical waste.[5][6] Do not mix with general laboratory trash.[5][7]
-
Non-Hazardous Waste : For solutions that are deemed non-hazardous after appropriate neutralization or deactivation as part of the experimental protocol, disposal down the sanitary sewer may be permissible, subject to institutional and local regulations.[7][8][9] Always consult your institution's Environmental Health and Safety (EHS) office for guidance.
-
Container Disposal : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. Once decontaminated, the empty container can be disposed of as non-hazardous waste, with the label defaced or removed.[7]
-
Unused Compound : Unused or expired this compound should be disposed of as hazardous chemical waste through your institution's EHS program.
By implementing these safety and logistical procedures, researchers can confidently handle this compound while maintaining a secure and compliant laboratory environment, fostering a culture of safety that extends beyond the product itself.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. afd.calpoly.edu [afd.calpoly.edu]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sfasu.edu [sfasu.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
